molecular formula C21H20FN3O6S B560079 Vonoprazan Fumarate CAS No. 1260141-27-2

Vonoprazan Fumarate

Cat. No.: B560079
CAS No.: 1260141-27-2
M. Wt: 461.5 g/mol
InChI Key: ROGSHYHKHPCCJW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonoprazan Fumarate is the fumarate salt form of vonoprazan, a pyrrole derivative and reversible potassium-competitive acid blocker (P-CAB), with potential antacid activity. Upon administration, vonoprazan specifically and competitively binds to the gastric hydrogen-potassium ATPase (H+/K+ ATPase) proton pump at or, more likely, near its potassium ion (K+) binding site and sterically inhibits K+ binding. This blocks the activation of the H+/K+ ATPase by K+, inhibits the proton pump and prevents gastric acid secretion, thereby lowering gastric acid levels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and has 5 investigational indications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vonoprazan Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Developed by Takeda Pharmaceutical Company, Vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a more rapid, potent, and sustained suppression of gastric acid. This technical guide provides an in-depth overview of the discovery of this compound, detailed chemical synthesis pathways with experimental protocols, its mechanism of action, and a summary of key clinical efficacy data.

Discovery and Development

The quest for a more effective and reliable acid suppressant than existing proton pump inhibitors (PPIs) led to the discovery of this compound (TAK-438). Researchers at Takeda Pharmaceutical Company aimed to overcome the limitations of PPIs, such as the need for acid activation, variable efficacy depending on CYP2C19 genetic polymorphisms, and relatively slow onset of action.[1] The research initiative sought to identify a potent, long-lasting potassium-competitive acid blocker.[2]

Through high-throughput screening, a pyrrole derivative was identified as a promising hit compound.[3] Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the discovery of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, known as Vonoprazan.[2] This compound exhibited potent and selective inhibitory activity against H+,K+-ATPase through reversible and K+-competitive ionic binding.[2] Its fumarate salt was selected for development due to its favorable physicochemical properties.

Chemical Synthesis Pathways

Several synthetic routes for this compound have been developed, each with its own advantages. The following sections detail two prominent pathways.

Synthesis from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

A practical and efficient synthesis of this compound has been developed starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. This four-step process involves ester hydrolysis, amidation, sulfonyl chloride substitution, and amide reduction.[4][5]

G A 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate B Ester Hydrolysis A->B C 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid B->C D Amidation with Methylamine C->D E 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide D->E F Sulfonylation with Pyridine-3-sulfonyl chloride E->F G 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide F->G H Amide Reduction G->H I Vonoprazan H->I J Salt Formation with Fumaric Acid I->J K This compound J->K

Caption: Synthesis of this compound from a pyrrole carboxylate precursor.

Step 1: Ester Hydrolysis To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in methanol and water, sodium hydroxide is added. The mixture is heated to 60°C for 3 hours. After cooling, the pH is adjusted with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.[1]

Step 2: Amidation The resulting carboxylic acid is dissolved in a suitable solvent, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine are added. Methylamine is then introduced, and the reaction is stirred at room temperature until completion. The product, 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide, is isolated after an aqueous workup.[1][6]

Step 3: Sulfonylation The amide from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled. A strong base like n-butyllithium is added to deprotonate the pyrrole nitrogen. Pyridine-3-sulfonyl chloride is then added, and the reaction is stirred until completion. The resulting product is 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.[6]

Step 4: Amide Reduction and Salt Formation The sulfonamide is dissolved in THF and a reducing agent, such as lithium aluminum hydride (LiAlH4), is added slowly at 0°C. The reaction is stirred for several hours. After completion, the reaction is quenched, and the crude Vonoprazan is extracted. The free base is then treated with a solution of fumaric acid in methanol. The resulting precipitate is filtered and recrystallized to give this compound.[5]

Synthesis via Atom Transfer Radical Cyclization (ATRC)

A more recent and redox-economical approach involves the use of atom transfer radical cyclization (ATRC) to construct the core pyrrole ring.[7][8] This method avoids the use of some of the more hazardous reagents and multiple redox steps of earlier syntheses.[8]

G A 2'-fluoroacetophenone B Condensation with Allylamine & Dichlorination A->B C Dichlorinated Imine B->C D Atom Transfer Radical Cyclization (ATRC) C->D E 3,5-disubstituted dihydro-2H-pyrrole D->E F Aromatization & N-methylformamide introduction E->F G N-formyl protected pyrrole F->G H Sulfonylation & Deprotection G->H I Vonoprazan H->I J Salt Formation I->J K This compound J->K G cluster_0 cluster_1 Secretory Canaliculus (Acidic) Parietal Cell Parietal Cell H+,K+-ATPase H+,K+-ATPase H+ H+ H+,K+-ATPase->H+ H+ Secretion Blocked K+ K+ K+->H+,K+-ATPase K+ Binding Prevented Vonoprazan Vonoprazan Vonoprazan->H+,K+-ATPase Competitively Binds to K+ site

References

Vonoprazan Fumarate: A Technical Guide to its Core Mechanism of Action as a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, represent a significant global health burden. For decades, the primary treatment modality has been proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase, the final step in the acid secretion pathway.[1] However, PPIs have inherent limitations, including a slow onset of action, requirement for acid-activated conversion to their active form, and variability in efficacy due to cytochrome P450 (CYP) 2C19 genetic polymorphisms.[2][3]

Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in acid suppression therapy.[4] This novel, orally active compound directly inhibits the H+,K+-ATPase through a distinct mechanism, overcoming many of the limitations associated with traditional PPIs.[5][6] This technical guide provides an in-depth exploration of the core mechanism of action of Vonoprazan, supported by quantitative data, experimental methodologies, and visual representations of key pathways and concepts.

Core Mechanism of Action: Reversible Potassium Competition

The fundamental mechanism of Vonoprazan is its ability to inhibit gastric acid secretion by reversibly binding to the gastric H+,K+-ATPase enzyme in a potassium-competitive manner.[7] Unlike PPIs, which form covalent bonds with the proton pump, Vonoprazan's action is ionic and reversible.[7][8]

Key Mechanistic Features:

  • Direct and Competitive Inhibition: Vonoprazan directly competes with potassium ions (K+) for their binding site on the luminal side of the H+,K+-ATPase.[4][8] By blocking this critical site, it prevents the conformational change in the enzyme necessary for the exchange of H+ and K+ ions, thereby halting the secretion of hydrogen ions into the gastric lumen.[8][9]

  • No Requirement for Acid Activation: PPIs are prodrugs that require an acidic environment (pH < 4) for conversion into their active sulfonamide form.[10][11] In contrast, Vonoprazan is an active drug that does not need acid activation.[5][7] This allows it to inhibit both active and inactive proton pumps, leading to a more rapid onset of action.[2][12]

  • High pKa and Accumulation: Vonoprazan is a base with a high pKa value (9.06 to 9.37).[8][13][14] This chemical property causes it to be readily protonated and highly concentrated within the acidic secretory canaliculi of gastric parietal cells, where the H+,K+-ATPase is located.[8][14][15] This high local concentration contributes to its potent and sustained inhibitory effect.

  • Slow Dissociation: A crucial feature of Vonoprazan is its very slow rate of dissociation from the H+,K+-ATPase.[13][16] Molecular modeling studies suggest that Vonoprazan binds within a luminal vestibule of the enzyme.[1][13] Its exit is thought to be hindered by an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), which explains its long-lasting inhibition and prolonged duration of action, extending beyond its plasma half-life.[1][12][13]

Diagram 1: Comparative Mechanism of Action

The following diagram illustrates the distinct mechanisms by which Vonoprazan (a P-CAB) and traditional Proton Pump Inhibitors (PPIs) inhibit the gastric H+,K+-ATPase in parietal cells.

cluster_ParietalCell Parietal Cell Cytoplasm (pH ~7.4) cluster_Canaliculus Secretory Canaliculus (pH < 2) PPI PPI (Prodrug) PPI_active Active Sulfonamide PPI->PPI_active Acid Activation (Required) Vonoprazan_cyto Vonoprazan (Active) Vonoprazan_active Vonoprazan (Protonated) Vonoprazan_cyto->Vonoprazan_active Diffuses & Accumulates Pump_cyto H+,K+-ATPase (Proton Pump) Pump_lumen H+,K+-ATPase (Proton Pump) PPI_active->Pump_lumen Irreversible, Covalent Bonding (blocks Cys residues) H_ion_lumen H+ PPI_active->H_ion_lumen BLOCKS Vonoprazan_active->Pump_lumen Reversible, Competitive Inhibition (blocks K+ site) Vonoprazan_active->H_ion_lumen BLOCKS Pump_lumen->H_ion_lumen K_ion_cyto K+ Lumen Gastric Lumen K_ion_lumen K+ K_ion_lumen->Pump_lumen K+ Binding H_ion_cyto H+

Caption: Vonoprazan vs. PPI Mechanism of Action.

Quantitative Pharmacology

The unique mechanism of Vonoprazan translates into a distinct pharmacodynamic and pharmacokinetic profile characterized by potent, rapid, and sustained acid suppression.

Pharmacodynamic Profile

Vonoprazan demonstrates superior acid suppression compared to traditional PPIs. Its potency is approximately 350 times higher than that of lansoprazole.[7][15] This is reflected in its low binding affinity (Ki) and inhibitory concentration (IC50) values, as well as its ability to maintain a higher intragastric pH for extended periods.

Table 1: In Vitro Potency and Binding Affinity

Parameter Value Condition Reference
Ki (Binding Affinity) 3.0 nM - [1][13][16]
3.0 nM pH 6.5 [12][17]
10.0 nM pH 7.0 [12][17]
IC50 0.018 nM - [17]

| (vs. Lansoprazole) | (7,600 nM) | - |[17] |

Table 2: Pharmacodynamic Comparison of Vonoprazan (20 mg) vs. Lansoprazole (30 mg)

Parameter Day 1 Day 7 Reference
% Time Intragastric pH > 4 (Vonoprazan) 62.4% - 63% 83% - 87.8% [15][18][19]
% Time Intragastric pH > 4 (Lansoprazole) 22.6% 42.3% [18][19]
Onset of pH > 4 ~4 hours - [15]
Separation from Lansoprazole ~2.5 hours post-dose - [18][19]

| Gastric Acid Secretion Reduction (at 5h) | ~78% | ~84% (Day 6) |[20] |

Pharmacokinetic Profile

Vonoprazan is rapidly absorbed and extensively distributed. Its metabolism is primarily mediated by CYP3A4, with minor contributions from other CYPs, making its pharmacokinetics less susceptible to the influence of CYP2C19 genetic polymorphisms compared to most PPIs.[15]

Table 3: Key Pharmacokinetic Parameters of Vonoprazan

Parameter Value Notes Reference
Tmax (Time to Peak Plasma Conc.) 1.5 - 2.0 hours After oral administration. [15]
t½ (Terminal Half-life) ~7.7 - 9.0 hours In healthy adults. [12][15]
Plasma Protein Binding 80% In healthy subjects. [15]
Vd (Apparent Volume of Distribution) ~1050 L Indicates extensive tissue distribution. [15]
Primary Metabolism CYP3A4 Minor roles for CYP2B6, CYP2C19, CYP2D6. [15]

| Bioavailability | Unknown in humans | Food has minimal effect. |[15] |

Key Experimental Methodologies

The characterization of Vonoprazan's mechanism and profile relies on specific and robust experimental protocols.

Protocol: In Vivo Pharmacodynamic Assessment (Intragastric pH Monitoring)
  • Objective: To measure the magnitude and duration of gastric acid suppression following drug administration.

  • Methodology:

    • Subject Selection: Healthy, Helicobacter pylori-negative, non-smoking adult subjects are recruited.[18]

    • Baseline Measurement: Continuous 24-hour intragastric pH is recorded prior to drug administration to establish a baseline.[18]

    • Instrumentation: A calibrated pH recording device (e.g., Sleuth/ZepHr, Sandhill Scientific) is used for continuous monitoring.[18]

    • Drug Administration: Subjects are randomized to receive single or multiple doses of Vonoprazan or a comparator (e.g., a PPI or placebo). Dosing occurs after an overnight fast.[18]

    • Monitoring: Intragastric pH is recorded continuously for 24 hours on specified study days (e.g., Day 1 and Day 7).[18]

    • Standardization: Standardized meals and snacks are provided at fixed times relative to dosing to minimize variability.[18]

    • Data Analysis: The primary endpoint is typically the percentage of the 24-hour period that the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[18]

Diagram 2: Pharmacodynamic Assessment Workflow

This diagram outlines the typical workflow for a clinical study designed to assess the pharmacodynamics of an acid-suppressing agent like Vonoprazan.

node_start Start node_recruit Subject Recruitment (H. pylori-negative, healthy adults) node_start->node_recruit node_baseline Baseline 24-hr Intragastric pH Monitoring node_recruit->node_baseline node_random Randomization node_baseline->node_random node_vono Administer Vonoprazan (e.g., 20 mg, once daily) node_random->node_vono Group A node_ppi Administer Comparator (e.g., Lansoprazole 30 mg) node_random->node_ppi Group B node_ph_day1 Continuous 24-hr pH Monitoring (Day 1) node_vono->node_ph_day1 node_ppi->node_ph_day1 node_ph_day7 Continuous 24-hr pH Monitoring (Day 7) node_ph_day1->node_ph_day7 Continue Dosing node_washout Washout Period (≥ 7 days for crossover design) node_crossover Crossover to Alternate Treatment Arm node_washout->node_crossover node_crossover->node_vono Group B now gets Vonoprazan node_crossover->node_ppi Group A now gets Comparator node_ph_day7->node_washout node_analysis Data Analysis (% Time pH > 4, Mean pH, etc.) node_ph_day7->node_analysis After all periods node_end End node_analysis->node_end

Caption: Workflow for a Crossover Pharmacodynamic Study.

Protocol: In Vitro Binding and Inhibition Assays
  • Objective: To determine the binding affinity (Ki) and inhibitory potency (IC50) of Vonoprazan against the H+,K+-ATPase.

  • Methodology:

    • Enzyme Preparation: H+,K+-ATPase is isolated from gastric microsomes, typically from hog or rabbit stomachs.

    • Binding Assay (Radiometric): To determine binding selectivity, radiolabeled Vonoprazan is incubated with isolated gastric glands or parietal cells. The amount of bound radioactivity is measured to quantify binding.[1][13]

    • Inhibition Assay (IC50 Determination): The activity of the H+,K+-ATPase is measured by quantifying ATP hydrolysis in the presence of varying concentrations of Vonoprazan. The concentration of Vonoprazan that inhibits 50% of the enzyme's activity is the IC50 value.[17]

    • Ki Determination: The binding affinity constant (Ki) is calculated from IC50 values obtained in the presence of different concentrations of the competitor, potassium (K+), using kinetic models like the Cheng-Prusoff equation. This confirms the competitive nature of the inhibition.[16][17]

Structure-Function Relationship

The chemical structure of Vonoprazan is integral to its unique mechanism and favorable clinical profile. Unlike earlier P-CABs that were discontinued due to hepatotoxicity, Vonoprazan's structure, which lacks an imidazopyridine ring, is associated with a better safety profile.[8][13]

Diagram 3: Vonoprazan's Structure-Function Logic

This diagram connects the key chemical features of the Vonoprazan molecule to its resulting pharmacologic advantages.

cluster_structure Key Structural Features cluster_function Pharmacologic Advantages node_pka Basic Amine Group (High pKa: 9.06-9.37) node_accumulate High Concentration in Acidic Canaliculi node_pka->node_accumulate Leads to node_noacid Activity is Independent of Acidic Activation node_pka->node_noacid Enables node_core Pyrrolo-pyridine Core (Lacks Imidazopyridine Ring) node_safety Improved Safety Profile (Reduced Hepatotoxicity Risk) node_core->node_safety node_sulfonyl Sulfonyl & Aromatic Groups node_slow Slow Dissociation from H+,K+-ATPase node_sulfonyl->node_slow Contributes to Binding Site Interaction node_potent Potent & Rapid Inhibition node_accumulate->node_potent node_noacid->node_potent node_long Long Duration of Action node_slow->node_long

Caption: Relationship between Vonoprazan's structure and its function.

Conclusion

Vonoprazan Fumarate operates via a fundamentally different mechanism than traditional PPIs. As a potassium-competitive acid blocker, its ability to directly, competitively, and reversibly inhibit the H+,K+-ATPase without the need for acid activation results in a pharmacological profile characterized by rapid, potent, and durable acid suppression.[2][9] Key structural features, including its high pKa and slow dissociation kinetics from the proton pump, underpin its clinical advantages.[13][15] This in-depth understanding of its core mechanism is crucial for researchers and drug development professionals exploring the next generation of treatments for acid-related diseases.

References

Physicochemical properties of Vonoprazan Fumarate (solubility, pKa)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Vonoprazan Fumarate

Introduction

This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan competitively and reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][3] Its efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its solubility and acid dissociation constant (pKa). This guide provides a detailed overview of these properties, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] The formation of a salt with fumaric acid enhances the compound's stability and improves its solubility and dissolution rate, which are critical for its therapeutic performance.[4]

pKa (Acid Dissociation Constant)

Vonoprazan is a weak base, and its pKa value is a critical determinant of its behavior in physiological environments.[5] The high basicity allows it to concentrate in the acidic canaliculi of gastric parietal cells, contributing to its potent and sustained acid-suppressing effect.[6][7][8] Several pKa values have been reported in the literature, highlighting its alkaline nature.

Table 1: Reported pKa Values for Vonoprazan

pKa ValueSource Citation
9.6[6][8]
9.37[9]
9.1 - 9.3[5]
9.06[7][10][11]
Solubility Profile

The solubility of this compound is a key factor influencing its absorption and bioavailability. It exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[12] Its solubility has been characterized in a range of organic solvents and aqueous media.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility DescriptionSource Citation
Dimethyl Sulfoxide (DMSO)Soluble[3][10][13][14]
WaterVery slightly soluble; <1 mg/mL[3][10][12]
MethanolVery slightly soluble / Limited solubility[3][10]
N,N-DimethylacetamideLimited solubility[3]
N,N-DimethylformamideLimited solubility[3]
Ethanol (99.5%)Slightly soluble[3]
2-PropanolVery low solubility[3]
AcetoneVery low solubility[3]
1-OctanolVery low solubility[3]
AcetonitrileVery low solubility[3]

Experimental Protocols

Standardized methodologies are employed to determine the pKa and solubility of active pharmaceutical ingredients (APIs). For sparingly soluble compounds like Vonoprazan, specific techniques are required.

Methodology for pKa Determination

Due to the poor water solubility of Vonoprazan, conventional potentiometric titration is not ideal.[15][16] Alternative methods such as potentiometry using co-solvents, UV-spectroscopy, and High-Performance Liquid Chromatography (HPLC) are more suitable.[15][17]

Reverse-Phase HPLC (RP-HPLC) Method:

This method is based on the differential retention behavior of the ionized and non-ionized forms of the analyte at various pH levels.[17][18]

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase Preparation: A series of mobile phases are prepared using buffers to cover a range of pH values (e.g., from pH 2 to pH 11). The organic modifier (e.g., acetonitrile) concentration is kept constant.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (like DMSO) and then diluted with the mobile phase.

  • Chromatographic Analysis: The sample is injected into the HPLC system for each mobile phase pH. The retention time is recorded.

  • Data Analysis: A graph of retention time versus pH is plotted, which typically results in a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[18]

Methodology for Solubility Determination

The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility.[19][20]

Equilibrium Shake-Flask Method:

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[21][22]

  • Medium Preparation: Prepare aqueous buffer solutions at a minimum of three pH conditions relevant to the physiological range, such as pH 1.2, 4.5, and 6.8.[22] The temperature should be maintained at 37 ± 1 °C.[21]

  • Sample Addition: Add an excess amount of this compound solid to flasks containing the prepared buffer solutions. The excess solid ensures that equilibrium with the saturated solution is achieved.[19]

  • Equilibration: The flasks are sealed and agitated in a mechanical shaker or orbital shaker at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) until equilibrium is reached.[19][20] Equilibrium is confirmed when consecutive measurements from samples taken at different time points yield the same solubility value.[19]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is quantified using a validated, stability-indicating analytical method, such as HPLC.[21]

  • pH Measurement: The pH of the saturated solution is measured and recorded after the experiment to ensure it has not deviated significantly.[19]

Visualizations

Logical Relationship Diagram

cluster_0 Physicochemical Properties cluster_1 Drug Development Implications pka pKa (High Basicity) absorption Absorption & Bioavailability (Site of Absorption) pka->absorption Influences ionization state efficacy Pharmacodynamic Effect (Accumulation at Target Site) pka->efficacy Enables concentration in acidic canaliculi sol Solubility (pH-Dependent) formulation Formulation Design (Salt Selection, Excipients) sol->formulation Guides solvent/excipient choice sol->absorption Rate-limiting step for absorption stability Chemical Stability (Degradation Pathways) formulation->stability Impacts shelf-life absorption->efficacy Determines drug concentration at target

Caption: Impact of Physicochemical Properties on Drug Development.

Experimental Workflow Diagram

start Start prep_medium Prepare Buffer Medium (e.g., pH 1.2, 4.5, 6.8 at 37°C) start->prep_medium add_api Add Excess this compound prep_medium->add_api agitate Agitate until Equilibrium (e.g., 24-48 hours) add_api->agitate separate Separate Solid and Liquid Phases (Centrifuge/Filter) agitate->separate analyze Analyze Supernatant Concentration (HPLC) separate->analyze measure_ph Measure Final pH analyze->measure_ph end End measure_ph->end

Caption: Workflow for Shake-Flask Solubility Determination.

References

Pharmacological profile of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of Vonoprazan Fumarate

Abstract

This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, vonoprazan acts via a reversible, potassium-competitive mechanism, leading to a more rapid, potent, and sustained inhibition of gastric acid secretion.[3] Its pharmacokinetic and pharmacodynamic profile is characterized by a rapid onset of action, a long duration of effect, and minimal influence from CYP2C19 genetic polymorphisms.[4][5] Clinical trials have demonstrated its efficacy in healing erosive esophagitis, treating peptic ulcers, and eradicating Helicobacter pylori, often showing non-inferiority or superiority to conventional PPIs.[6][7] This guide provides a comprehensive technical overview of the pharmacological properties of vonoprazan, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that directly inhibits the final step of gastric acid production in gastric parietal cells.[8][9] The target of vonoprazan is the H+,K+-ATPase enzyme, also known as the proton pump, which is responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+) across the apical membrane of the parietal cell.[10]

Key features of its mechanism include:

  • Potassium-Competitive Inhibition: Vonoprazan competes with K+ for binding to the luminal surface of the H+,K+-ATPase.[4][11] By binding to or near the potassium-binding site, it sterically hinders K+ access and prevents the conformational change required for proton translocation, thus inhibiting the pump's activity.[12]

  • Reversible Binding: Unlike PPIs that form irreversible covalent disulfide bonds with the proton pump, vonoprazan binds non-covalently and reversibly.[13][9]

  • No Acid Activation Required: Vonoprazan is a stable base that does not require an acidic environment for activation.[14][9] This allows it to inhibit both active and resting proton pumps, contributing to its rapid onset of action.[9]

  • High pKa and Accumulation: Vonoprazan has a high pKa of approximately 9.06 to 9.6.[5][8][11] This property causes it to become protonated and accumulate at high concentrations within the acidic secretory canaliculi of parietal cells, leading to a potent and prolonged inhibitory effect.[4][5]

The distinct mechanism of vonoprazan compared to traditional PPIs is illustrated in the diagram below.

Diagram 1: Mechanism of Action of Vonoprazan vs. PPIs cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm cluster_drugs Drug Action Pump H+/K+-ATPase (Proton Pump) H_out H+ Pump->H_out 3. H+ is secreted K_out K+ Pump->K_out K_in K+ K_in->Pump 2. K+ binds to pump H_in H+ H_in->Pump 1. H+ binds to pump Vonoprazan Vonoprazan (P-CAB) Vonoprazan->Pump Reversible K+-Competitive Inhibition PPI_prodrug PPI (Prodrug) PPI_active Active PPI (Sulfenamide) PPI_prodrug->PPI_active Acid Activation PPI_active->Pump Irreversible Covalent Bonding

Caption: Comparison of Vonoprazan and PPI mechanisms at the proton pump.

Pharmacodynamics

Vonoprazan exhibits potent and dose-dependent inhibition of gastric H+,K+-ATPase.[15] Its pharmacodynamic profile is superior to that of PPIs like lansoprazole, showing a more rapid, profound, and sustained increase in intragastric pH.[5][16]

In Vitro Potency

Vonoprazan demonstrates high-potency inhibition of H+,K+-ATPase activity in vitro, with inhibitory constants in the low nanomolar range. It is significantly more potent than PPIs such as lansoprazole.[5]

Table 1: In Vitro Pharmacological Properties of Vonoprazan

Parameter Value Condition Reference(s)
IC₅₀ 17-19 nM Porcine H+,K+-ATPase [17],[15],[18],[19],[20]
19 nM pH 6.5 [15],[18],[20]
28 nM pH 7.5 [15]
Kᵢ 3 nM K+-competitive inhibition [18],[21],[13]
Potency Ratio ~350x More potent than lansoprazole [8],[11],[5]

| Selectivity | No inhibition | Na+/K+-ATPase at 10 µM |[15] |

Acid Suppression

In human studies, vonoprazan achieves rapid and sustained acid suppression. Following a single 20 mg oral dose, the intragastric pH rises above 4.0 as early as 4 hours post-administration.[5] This effect is maintained for over 24 hours.[5] With repeated daily dosing, the acid-suppressive effect becomes more pronounced.

  • Day 1 (20 mg dose): The 24-hour intragastric pH > 4 holding time ratio (HTR) is approximately 63%.[5][22]

  • Day 7 (20 mg dose): The 24-hour intragastric pH > 4 HTR increases to approximately 83%.[5][22]

  • Post-Discontinuation: The antisecretory effect persists, with intragastric pH remaining elevated for 24 to 48 hours after the last dose.[4][8]

Pharmacokinetics

Vonoprazan displays time-independent pharmacokinetics and is rapidly absorbed following oral administration.[4][8] Its absorption and metabolism are not significantly affected by food intake or CYP2C19 genetic polymorphisms, which is a notable advantage over PPIs.[4][5][11]

Table 2: Pharmacokinetic Parameters of Vonoprazan in Healthy Adults (20 mg Single Dose)

Parameter Value Reference(s)
Tₘₐₓ (Time to Peak Concentration) 1.5 - 3.0 hours [8],[4],[5]
Cₘₐₓ (Peak Plasma Concentration) 25.2 ng/mL [8]
AUC₀₋₁₂ₕ (Area Under the Curve) 154.8 ng·hr/mL [8]
t₁/₂ (Elimination Half-life) 7.1 - 7.7 hours [8],[5]
Vd/F (Apparent Volume of Distribution) 1050 L [5]
CL/F (Apparent Oral Clearance) 97.3 L/h [8]
Plasma Protein Binding 85% - 88% [4],[18]
Metabolism Primarily CYP3A4; also CYP2B6, CYP2C19, CYP2D6, SULT2A1 [4],[5],[22]
Excretion ~67% Urine (8% unchanged), ~31% Feces (1.4% unchanged) [8],[4]

| Bioavailability | Not determined in humans |[5] |

Clinical Efficacy

Clinical trials have established the efficacy of vonoprazan across a range of acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and as part of H. pylori eradication regimens.

Erosive Esophagitis (EE)

Vonoprazan has demonstrated non-inferiority to lansoprazole for the healing of erosive esophagitis.[4] In some studies, particularly in patients with severe EE, vonoprazan showed superior efficacy.[23][24] A 4-week course of vonoprazan has been shown to have comparable efficacy to an 8-week course of PPIs for severe EE.[23]

Helicobacter pylori Eradication

Due to its potent and sustained acid suppression, vonoprazan creates a more favorable environment for antibiotics to act against H. pylori. Vonoprazan-based triple therapies have shown significantly higher eradication rates compared to PPI-based regimens.[25]

Table 3: Comparative Clinical Efficacy of Vonoprazan vs. PPIs

Indication Vonoprazan Regimen Comparator Regimen Outcome Result Reference(s)
Erosive Esophagitis Vonoprazan 20 mg/day Lansoprazole 30 mg/day 8-week healing rate 92.4% vs. 91.3% (Non-inferior) [4]
H. pylori Eradication Vonoprazan 20 mg BID + Amox + Clarith Lansoprazole 30 mg BID + Amox + Clarith Eradication rate 91.5% vs. 86.8% [4]
H. pylori Eradication Vonoprazan 20 mg BID + Amox + Clarith Various PPIs + Amox + Clarith Eradication rate 87.9% vs. 57.3%-71.6% (Superior) [25]
Gastric/Duodenal Ulcers Vonoprazan-based therapy Lansoprazole-based therapy Eradication rates 92.6% vs. 75.9% (Superior) [26]

| Post-ESD Ulcers | Vonoprazan-based therapy | PPI-based therapy | Healing rates | 94.9% vs. 78% (Superior) |[26] |

Safety and Tolerability

Vonoprazan is generally well-tolerated, with a safety profile comparable to that of PPIs.[27][28][29] The most commonly reported adverse events in clinical trials are generally mild to moderate in severity.

  • Common Adverse Events: Diarrhea, constipation, nasopharyngitis, nausea, and rash.[1][4]

  • Drug Interactions: As vonoprazan is primarily metabolized by CYP3A4, co-administration with strong inhibitors (e.g., clarithromycin) can increase its plasma concentration.[22] Due to its potent acid suppression, it may reduce the absorption of drugs that require an acidic gastric environment (e.g., atazanavir).[22]

  • Long-term Safety: While short-term safety is well-established, long-term data are still being gathered. The potent acid suppression can lead to hypergastrinemia, a class effect of strong acid-suppressing agents.[26][30]

Experimental Protocols

Gastric H+,K+-ATPase Inhibition Assay (In Vitro)

The inhibitory activity of vonoprazan on the proton pump is typically determined using an in vitro enzyme assay. The following is a generalized protocol based on standard methodologies.

Diagram 2: Workflow for H+,K+-ATPase Inhibition Assay prep 1. Enzyme Preparation Isolate H+,K+-ATPase-rich microsomes from porcine or rabbit gastric mucosa. incubation 2. Incubation Incubate microsomes with varying concentrations of Vonoprazan, MgCl₂, and KCl in a buffer (e.g., Tris-HCl at pH 6.5 or 7.5). prep->incubation reaction 3. Reaction Initiation Initiate the ATPase reaction by adding ATP. incubation->reaction measurement 4. Activity Measurement Quantify enzyme activity by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis (e.g., using a colorimetric method). reaction->measurement analysis 5. Data Analysis Plot the percentage of inhibition against the log concentration of Vonoprazan. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. measurement->analysis

Caption: Generalized workflow for determining the IC₅₀ of Vonoprazan.

Detailed Steps:

  • Enzyme Source: Gastric H+,K+-ATPase is prepared from the gastric mucosa of animals like pigs or rabbits. The tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles rich in the enzyme.

  • Assay Conditions: The prepared enzyme is pre-incubated with various concentrations of vonoprazan in a buffered solution (e.g., Tris-HCl) at a specific pH (e.g., 6.5) in the presence of Mg²⁺ and a fixed concentration of K⁺.

  • Reaction: The enzymatic reaction is started by the addition of ATP. The reaction is allowed to proceed for a set time at 37°C and then stopped (e.g., by adding trichloroacetic acid).

  • Quantification: The amount of inorganic phosphate liberated from ATP hydrolysis is measured, often using a colorimetric method like the Fiske-Subbarow method.

  • Data Analysis: The inhibitory activity at each vonoprazan concentration is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. To determine the Ki, the experiment is repeated at different concentrations of the substrate (K+).

Gastric Acid Secretion Signaling Pathway

Gastric acid secretion is a complex process regulated by neurocrine, paracrine, and endocrine signals that converge on the parietal cell.

Diagram 3: Gastric Acid Secretion Signaling Pathway G-Cell G-Cell ECL-Cell ECL Cell G-Cell->ECL-Cell Gastrin Parietal Cell Parietal Cell G-Cell->Parietal Cell Gastrin (CCKBR) ECL-Cell->Parietal Cell Histamine (H2R) D-Cell D Cell D-Cell->ECL-Cell Somatostatin D-Cell->Parietal Cell Somatostatin Pump H+/K+-ATPase (Proton Pump) H+ H+ Pump->H+ H+ Secretion Vagal Nerve Vagal Nerve Vagal Nerve->G-Cell GRP

Caption: Regulation of acid secretion via the gastric parietal cell.

Conclusion

This compound is a potent, first-in-class potassium-competitive acid blocker with a distinct pharmacological profile that offers several advantages over traditional PPIs.[1][13] Its reversible, K+-competitive inhibition of the H+,K+-ATPase provides rapid, profound, and sustained acid suppression without the need for acid activation.[9] The favorable pharmacokinetic properties, including minimal impact from CYP2C19 genotype and food intake, contribute to its reliable and consistent clinical performance.[4][5] With demonstrated efficacy in healing acid-related mucosal damage and eradicating H. pylori, coupled with a comparable safety profile to PPIs, vonoprazan represents a valuable therapeutic option for the management of acid-related disorders.[29] Further long-term studies will continue to delineate its role in clinical practice.[30]

References

Methodological & Application

Animal Models in the Preclinical Evaluation of Vonoprazan Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rat and dog models in the research and development of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB). Detailed protocols for key in vivo experiments are provided to guide researchers in pharmacology and drug metabolism studies.

Introduction to Vonoprazan and the Role of Animal Models

This compound is a next-generation acid suppressant that potently inhibits gastric H+, K+-ATPase (the proton pump) in a potassium-competitive and reversible manner.[1][2][3][4] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and has a rapid onset of action and prolonged duration of effect.[1][2][3][5] Preclinical animal models, primarily in rats and dogs, have been instrumental in characterizing its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles before advancing to human clinical trials. These models allow for the investigation of drug disposition, mechanism of action, and potential adverse effects in a whole-organism system.

Pharmacokinetics in Rat and Dog Models

Pharmacokinetic studies in rats and dogs have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Vonoprazan.

Following oral administration, [14C]-labeled Vonoprazan was rapidly absorbed in both rats and dogs, with high apparent absorption.[6] In rats, radioactivity in most tissues peaked at 1-hour post-dose and declined to very low levels by 168 hours.[6] A notable finding was the high accumulation and retention of Vonoprazan in the stomach, the target organ.[6]

The metabolism of Vonoprazan is extensive in both species, with the parent compound being a minor component in plasma and excreta.[6][7] The primary metabolic pathways involve oxidative deamination.[7][8] The major route of excretion of drug-related radioactivity is fecal in rats and urinary in dogs.[6]

Table 1: Summary of Key Pharmacokinetic Findings for Vonoprazan in Rats and Dogs

ParameterRatDogCitation
Absorption RapidRapid[6]
Distribution High accumulation in the stomachNot explicitly stated, but high stomach accumulation is a class effect[6]
Metabolism Almost completely metabolizedAlmost completely metabolized[7][8]
Major Metabolites in Plasma Oxidative metabolite (M-I)Glucuronide of a secondary metabolite (M-II-G)[6]
Major Excretion Route FecesUrine[6]

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study of Vonoprazan in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Vonoprazan following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (180–220 g)[9]

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na))[9]

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin)

  • Centrifuge

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[10]

Procedure:

  • Animal Acclimatization: House rats under standard conditions (25°C, 40-60% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.[9]

  • Dosing:

    • Fast the rats overnight before dosing.

    • Prepare a suspension of Vonoprazan in the vehicle at the desired concentration (e.g., 20 mg/kg).[9]

    • Administer a single oral dose of the Vonoprazan suspension via gavage.[9]

  • Blood Sampling:

    • Collect blood samples (approximately 300 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 12, and 24 hours post-dose).[10]

    • Place blood samples into heparinized tubes.[10]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 14,000 x g for 10 minutes at 4°C) to separate the plasma.[9][10]

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentrations of Vonoprazan and its metabolites in the plasma samples using a validated UPLC-MS/MS method.[10]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Pharmacodynamics: Gastric Acid Suppression

The primary pharmacodynamic effect of Vonoprazan is the inhibition of gastric acid secretion. This has been evaluated in both rat and dog models.

Table 2: Pharmacodynamic Effects of Vonoprazan on Gastric Acid Secretion

SpeciesModelKey FindingsCitation
Rat Histamine-stimulated acid secretionDose-dependent inhibition of acid secretion. Complete inhibition observed at 4 mg/kg (oral).[11]
Dog Heidenhain pouch model with histamine stimulationPotent and long-lasting inhibition of gastric acid secretion.[12]

Protocol 2: Histamine-Stimulated Gastric Acid Secretion in a Dog Model

This protocol is based on the principles used for studying gastric acid secretion in Heidenhain pouch dogs.

Objective: To evaluate the inhibitory effect of Vonoprazan on histamine-stimulated gastric acid secretion in dogs.

Materials:

  • Beagle dogs (7-10 kg) with surgically prepared Heidenhain pouches.[7]

  • This compound

  • Histamine

  • Saline solution

  • pH meter and titrator

  • Infusion pumps

Procedure:

  • Animal Preparation:

    • Use dogs that have fully recovered from Heidenhain pouch surgery.

    • Fast the dogs overnight with free access to water.

  • Baseline Acid Secretion:

    • Collect gastric juice from the pouch to establish a baseline.

  • Histamine Stimulation:

    • Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.[12]

  • Vonoprazan Administration:

    • Once a steady state of acid secretion is achieved, administer Vonoprazan either orally (e.g., 0.3 or 1.0 mg/kg) or intravenously.[8][13]

  • Gastric Juice Collection:

    • Collect gastric juice from the pouch at regular intervals for several hours post-Vonoprazan administration.[12]

  • Analysis of Gastric Juice:

    • Measure the volume of the collected gastric juice.

    • Determine the acid concentration by titration with a standard base to a pH of 7.0.

    • Calculate the total acid output (volume × concentration).

  • Data Analysis:

    • Plot the acid output over time.

    • Calculate the percentage inhibition of histamine-stimulated acid secretion at different time points after Vonoprazan administration.

Efficacy in Gastric Ulcer Models

The therapeutic efficacy of Vonoprazan has been assessed in animal models of gastric ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Efficacy of Vonoprazan in a Rat Model of NSAID-Induced Gastric Ulcer

ModelDoses of VonoprazanComparatorKey FindingsCitation
NSAID-induced ulcer recurrence10 mg and 20 mgLansoprazole 15 mgVonoprazan was effective and well-tolerated for preventing NSAID-related peptic ulcer recurrence, with efficacy equivalent to lansoprazole.[14]

Protocol 3: NSAID-Induced Gastric Ulcer Model in Rats

This protocol describes the creation and assessment of gastric ulcers induced by NSAIDs in rats to evaluate the protective effects of Vonoprazan.

Objective: To assess the efficacy of Vonoprazan in preventing the recurrence of NSAID-induced gastric ulcers in rats.

Materials:

  • Sprague-Dawley rats

  • An NSAID (e.g., indomethacin)

  • This compound

  • Vehicle

  • Stereomicroscope

  • Ulcer scoring system

Procedure:

  • Induction of Ulcers:

    • Administer the NSAID to rats to induce initial gastric ulcers.

  • Treatment:

    • Divide the rats into groups: a control group receiving vehicle, a comparator group (e.g., lansoprazole), and groups receiving different doses of Vonoprazan (e.g., 10 and 20 mg/kg).[14]

    • Administer the respective treatments orally once daily for a specified period (e.g., several weeks) while continuing NSAID administration.[14]

  • Evaluation of Ulcer Recurrence:

    • At the end of the treatment period, euthanize the rats.

    • Excise the stomachs and open them along the greater curvature.

    • Examine the gastric mucosa for the presence of ulcers under a stereomicroscope.

    • Measure the size of any ulcers and calculate an ulcer index or score.

  • Data Analysis:

    • Compare the incidence and severity of ulcer recurrence among the different treatment groups.

    • Use appropriate statistical tests to determine the significance of the findings.

Safety Pharmacology

Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.[15] Dogs are a commonly used species for these studies, particularly for assessing cardiovascular safety using telemetry.[15]

Core Battery Safety Pharmacology Studies:

  • Central Nervous System (CNS): Assessed through functional observation batteries to detect effects on behavior and coordination.[15]

  • Cardiovascular System: Telemeterized dogs are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters to detect any drug-induced changes.[15]

  • Respiratory System: Evaluated using methods like whole-body plethysmography to measure respiratory rate and tidal volume.[15]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Vonoprazan

Vonoprazan_Mechanism Vonoprazan Vonoprazan (P-CAB) ProtonPump ProtonPump Vonoprazan->ProtonPump Competitively & Reversibly Inhibits K+ Binding Site K_ion K_ion

Experimental Workflow: Pharmacokinetic Study in Rats

PK_Workflow start Start: Acclimatize Rats dosing Oral Gavage (Single Dose of Vonoprazan) start->dosing sampling Serial Blood Sampling (Tail Vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis UPLC-MS/MS Analysis of Plasma Samples processing->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: Determine PK Parameters data_analysis->end

Experimental Workflow: Gastric Acid Suppression in Dogs

PD_Workflow start Start: Fasted Heidenhain Pouch Dog stimulate Continuous IV Infusion of Histamine start->stimulate administer Administer Vonoprazan (Oral or IV) stimulate->administer collect Collect Gastric Juice at Intervals administer->collect measure Measure Volume and Titrate Acidity collect->measure calculate Calculate Total Acid Output and % Inhibition measure->calculate end End: Assess Acid Suppression calculate->end

Experimental Workflow: NSAID-Induced Ulcer Model in Rats

Ulcer_Workflow start Start: Induce Gastric Ulcers with NSAIDs treatment Daily Oral Treatment (Vonoprazan, Vehicle, or Comparator) + Continued NSAID start->treatment evaluation Euthanize Rats and Excise Stomachs treatment->evaluation scoring Examine Gastric Mucosa and Score Ulcers evaluation->scoring analysis Compare Ulcer Indices Among Groups scoring->analysis end End: Determine Efficacy analysis->end

References

Application Note and Protocol for HPLC Quantification of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of Vonoprazan Fumarate in bulk drug and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is based on established and validated procedures to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[1][2][3][4] Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of the drug product. This application note describes a robust RP-HPLC method for its determination.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. Two exemplary isocratic methods are presented below, offering flexibility based on laboratory resources and specific analytical needs.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2
HPLC Column BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5]Agilent 5 HC C18 (150 x 4.6 mm, 5 µm)[4][6]
Mobile Phase Water (pH 3.0) : Acetonitrile (95:5, v/v)[5]Buffer : Acetonitrile (65:35 v/v)
Buffer: 0.01M KH2PO4 + 0.02M Na2HPO4, pH 6.8[4][6]
Flow Rate 0.8 mL/min[5]1.0 mL/min[4][6]
Injection Volume 10 µL[5]30 µL[4][6]
Detection Wavelength 213 nm[5]225 nm[4][6]
Column Temperature 25°C[5]35°C[4][6]
Run Time 10 minutes[5]6 minutes[4][6]
Retention Time ~3.9 minutes[5]~3.3 minutes[4][6]
Preparation of Solutions
  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • From this stock solution, prepare working standards in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[5]

  • Weigh and finely powder at least 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 20 mg of Vonoprazan and transfer it to a 20 mL volumetric flask.[4]

  • Add approximately 15 mL of the diluent (mobile phase) and sonicate for 20 minutes with occasional shaking to ensure complete dissolution.[4]

  • Make up the volume to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[4]

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

System Suitability

Before sample analysis, the chromatographic system must meet the following suitability parameters. These are determined from six replicate injections of a standard solution (e.g., 30 µg/mL).[5]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%
Method Validation Summary

The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[2][5][7][8]

Table 3: Method Validation Data

ParameterResult (Method 1)Result (Method 2)
Linearity Range 10 - 60 µg/mL[5]1 - 25 µg/mL[8]
Correlation Coefficient (r²) > 0.998[5]> 0.999[7]
Accuracy (% Recovery) 98.0 - 102.0%[7]99.72% - 101.74%[8]
Precision (% RSD) < 2.0%[7]< 2.0%
Limit of Detection (LOD) 5.33 µg/mL[5]0.1 µg/mL[8]
Limit of Quantification (LOQ) 16.16 µg/mL[5]0.5 µg/mL[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Weighing & Dissolution) SamplePrep Sample Preparation (Weighing, Dissolution, Sonication, Filtration) Dilution Serial Dilution (Working Standards & Samples) StandardPrep->Dilution SamplePrep->Dilution SystemSuitability System Suitability Test (6 Replicate Injections) Dilution->SystemSuitability Analysis Sample & Standard Analysis Dilution->Analysis SystemSuitability->Analysis If Passed PeakIntegration Peak Integration & Area Measurement Analysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Vonoprazan PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: HPLC analysis workflow for this compound quantification.

References

Application Notes and Protocols for LC-MS/MS Method Development of Vonoprazan Fumarate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vonoprazan Fumarate is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Accurate and reliable quantification of Vonoprazan in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.

Analyte and Internal Standard
  • Analyte: Vonoprazan

  • Internal Standard (IS): Vonoprazan-d4 (a stable isotope-labeled internal standard) is highly recommended for optimal accuracy and precision.[1][2][3][4] Alternatively, Diazepam can be used as an internal standard.[5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A summary of established LC-MS/MS conditions for the analysis of Vonoprazan is presented below.

Table 1: LC-MS/MS Parameters

ParameterCondition 1Condition 2
LC System UPLC/HPLC SystemAgilent 1290 Infinity II or equivalent
Column Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[5]Hedera ODS-2 (2.1 x 150 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic acid in Water[1][2][5]0.2% Acetic acid in Water[8]
Mobile Phase B Acetonitrile[1][2][5]Acetonitrile and Methanol mixture[8]
Gradient Gradient elution is typically employed[1][2][5]Gradient elution[8]
Flow Rate 0.4 - 0.5 mL/min[9][10]Not Specified
Column Temperature 30 - 40 °C[5][10]Not Specified
Injection Volume 10 - 20 µL[9][10]Not Specified
MS System Triple Quadrupole Mass SpectrometerAPI 4000 or equivalent[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2][5]Negative Electrospray Ionization (ESI-)[8]
MRM Transitions Vonoprazan: m/z 346.0 → 315.1[1][2][3][4]Amoxicillin: m/z 364.1 → 223.1[8]
Vonoprazan-d4 (IS): m/z 350.0 → 316.0[1][2][3][4]Amoxicillin-d4 (IS): m/z 368.1 → 227.1[8]
Diazepam (IS): m/z 285.25 → 193.10[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for plasma sample preparation.

Materials:

  • Human plasma samples

  • Vonoprazan and Vonoprazan-d4 stock solutions

  • Acetonitrile (ACN) with 0.1% or 0.2% Formic Acid[9]

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of the internal standard working solution (Vonoprazan-d4).[9]

  • Add 500 µL of cold acetonitrile (containing 0.2% formic acid) to precipitate plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean HPLC vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

G plasma Plasma Sample (100 µL) is Add Internal Standard (Vonoprazan-d4) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Figure 1: Protein Precipitation Workflow

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that can provide cleaner extracts.

Materials:

  • Human plasma samples

  • Vonoprazan and Diazepam stock solutions

  • Extraction solvent (e.g., Ethyl acetate or Methyl tert-butyl ether)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., Nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

  • HPLC vials

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Add the internal standard (Diazepam) at a fixed concentration.[5]

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex and transfer to an HPLC vial for injection.

G plasma Plasma Sample is Add Internal Standard (Diazepam) plasma->is lle Liquid-Liquid Extraction is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 2: Liquid-Liquid Extraction Workflow

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA).[5] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[9]
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[5]
Lower Limit of Quantification (LLOQ) The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy within 80-120%.[1]
Accuracy and Precision The intra- and inter-day precision (as %RSD) should not exceed 15% (20% at LLOQ), and accuracy (as %RE) should be within ±15% (±20% at LLOQ).[5]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.[1]
Matrix Effect The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.[1]
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.[5]
Quantitative Data Summary

The following table summarizes the quantitative performance of a typical validated LC-MS/MS method for Vonoprazan.

Table 3: Summary of Quantitative Performance

ParameterVonoprazan
Linearity Range (ng/mL) 0.150 - 60.000[1][2][3][4]
Correlation Coefficient (r²) > 0.998[5]
LLOQ (ng/mL) 0.150[1][2][3][4]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
Intra-day Accuracy (%RE) ± 15%[5]
Inter-day Accuracy (%RE) ± 15%[5]
Mean Absolute Recovery > 93%[5]

Logical Relationship for Method Development

The development of a robust LC-MS/MS method involves a series of logical steps to optimize each stage of the analysis.

G cluster_0 Method Development cluster_1 Key Considerations analyte Analyte & IS Selection ms_opt MS Parameter Optimization analyte->ms_opt is_choice Internal Standard (Stable Isotope vs. Analog) analyte->is_choice chrom_opt Chromatography Optimization ms_opt->chrom_opt ionization Ionization Mode (ESI+ vs. ESI-) ms_opt->ionization sample_prep Sample Preparation Optimization chrom_opt->sample_prep column_chem Column Chemistry (C18, Phenyl, etc.) chrom_opt->column_chem mobile_phase Mobile Phase (pH, Organic Modifier) chrom_opt->mobile_phase validation Method Validation sample_prep->validation extraction Extraction Technique (PPT, LLE, SPE) sample_prep->extraction

Figure 3: Method Development Logic

References

Preclinical Efficacy of Vonoprazan Fumarate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical experimental design for evaluating Vonoprazan Fumarate, a novel potassium-competitive acid blocker (P-CAB). Detailed protocols for key in vitro and in vivo assays are presented to ensure robust and reproducible results in the study of gastric acid suppression.

Introduction

This compound is a next-generation agent for acid-related disorders, acting by reversibly inhibiting the gastric H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1][2] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and exhibits a rapid onset of action and prolonged duration of effect.[1][3] These characteristics make it a promising candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and as part of Helicobacter pylori eradication therapy.[4] Meticulous preclinical evaluation is paramount to understanding its pharmacological profile.

In Vitro Efficacy Assessment

H+,K+-ATPase Inhibition Assay

The cornerstone of in vitro evaluation is the direct assessment of Vonoprazan's inhibitory activity on its molecular target, the H+,K+-ATPase. This enzyme is responsible for the final step in gastric acid secretion.[5]

Protocol for H+,K+-ATPase Inhibition Assay

1. Preparation of Gastric Microsomes (Source of H+,K+-ATPase):

  • Euthanize male Sprague-Dawley rats (200-250 g) and excise the stomachs.

  • Open the stomach along the greater curvature and rinse with ice-cold saline to remove contents.

  • Isolate the gastric mucosa by scraping the inner surface with a glass slide.

  • Homogenize the mucosa in a buffer solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase.[3] The final pellet is resuspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Assay:

  • Prepare a reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl₂, and 10 µg of the prepared gastric microsomal protein.[6]

  • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 2 mM ATP Tris salt.[6]

  • Incubate the reaction for 20 minutes at 37°C.

  • Terminate the reaction by adding 1 ml of ice-cold 10% (v/v) trichloroacetic acid.[6]

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at 400 nm.[6]

  • Calculate the percentage of inhibition for each Vonoprazan concentration and determine the IC₅₀ value.

Table 1: Example Data for In Vitro H+,K+-ATPase Inhibition by this compound

Vonoprazan (nM)% Inhibition (Mean ± SD)
115.2 ± 2.1
1048.9 ± 3.5
5085.7 ± 2.8
10095.1 ± 1.9
50098.6 ± 1.2
IC₅₀ (nM) ~12

In Vivo Efficacy Assessment

Gastric Acid Secretion in a Rat Model

The pylorus ligation model in rats is a widely used and effective method to evaluate the in vivo antisecretory activity of compounds like Vonoprazan.[7][8] This model induces the accumulation of gastric secretions, allowing for the measurement of volume and acidity.

Protocol for Pylorus Ligation-Induced Gastric Acid Secretion in Rats

1. Animal Preparation:

  • Use male Wistar rats (180-220 g) fasted for 24 hours with free access to water.[9]

  • House the rats in cages with raised mesh bottoms to prevent coprophagy.[9]

2. Administration of this compound:

  • Administer this compound orally (e.g., 1, 3, and 10 mg/kg) or via the desired route. The control group receives the vehicle.

3. Surgical Procedure (Pylorus Ligation):

  • Anesthetize the rats with a suitable anesthetic (e.g., ether or pentobarbital).[7][9]

  • Make a midline abdominal incision to expose the stomach.

  • Carefully ligate the pyloric sphincter without damaging the surrounding blood vessels.[7][9]

  • Close the abdominal wall with sutures.[9]

4. Sample Collection and Analysis:

  • After a set period (e.g., 4 or 19 hours post-ligation), euthanize the animals.[7][8]

  • Isolate and remove the stomach.

  • Collect the gastric contents into a centrifuge tube.[9]

  • Measure the volume of the gastric juice.

  • Centrifuge the gastric juice to remove any solid debris.

  • Determine the total acidity of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.[7][8]

  • Calculate the total acid output.

Table 2: Example Data for In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

Treatment (mg/kg, p.o.)Gastric Volume (mL) (Mean ± SD)Total Acidity (mEq/L) (Mean ± SD)Total Acid Output (µEq/4h) (Mean ± SD)% Inhibition of Acid Output
Vehicle Control8.5 ± 1.2110 ± 15935 ± 180-
Vonoprazan (1)6.2 ± 0.975 ± 12465 ± 10550.3%
Vonoprazan (3)4.1 ± 0.740 ± 8164 ± 4582.5%
Vonoprazan (10)2.8 ± 0.525 ± 670 ± 2192.5%
Histamine-Stimulated Gastric Acid Secretion

To assess the efficacy of Vonoprazan against a stimulated acid secretion state, a secretagogue like histamine can be used.

Protocol for Histamine-Stimulated Gastric Acid Secretion in Anesthetized Rats

1. Animal Preparation and Surgery:

  • Anesthetize rats as described previously.

  • Perform a tracheotomy and cannulate the trachea to ensure a clear airway.

  • Insert a cannula into the esophagus and another through the pylorus for gastric perfusion.[10][11]

2. Gastric Perfusion:

  • Continuously perfuse the stomach with saline at a constant rate.

  • Collect the perfusate at regular intervals (e.g., every 15 minutes).

3. Stimulation and Treatment:

  • After a basal collection period, induce gastric acid secretion by intravenous infusion of histamine (e.g., 2-8 mg/kg/hr).

  • Administer this compound intravenously or intraduodenally at various doses.

4. Analysis:

  • Measure the acidity of the collected perfusate by titration with NaOH.

  • Plot the acid output over time to observe the inhibitory effect of Vonoprazan.

Table 3: Example Data for Histamine-Stimulated Gastric Acid Secretion

TreatmentBasal Acid Output (µEq/15 min) (Mean ± SD)Peak Histamine-Stimulated Acid Output (µEq/15 min) (Mean ± SD)% Inhibition of Stimulated Secretion
Vehicle Control1.5 ± 0.315.2 ± 2.1-
Vonoprazan (0.3 mg/kg, i.v.)1.4 ± 0.45.8 ± 1.261.8%
Vonoprazan (1.0 mg/kg, i.v.)1.2 ± 0.31.9 ± 0.587.5%

Visualizing Pathways and Workflows

To better understand the experimental design and the mechanism of action of Vonoprazan, the following diagrams are provided.

G cluster_stimuli Stimuli for Acid Secretion cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition Gastrin Gastrin Receptors Receptors (CCK2, H2, M3) Gastrin->Receptors Histamine Histamine Histamine->Receptors Acetylcholine Acetylcholine Acetylcholine->Receptors Signaling Intracellular Signaling (cAMP, Ca²⁺) Receptors->Signaling ProtonPump H+,K+-ATPase (Proton Pump) Signaling->ProtonPump H+ Secretion H+ Secretion ProtonPump->H+ Secretion Vonoprazan Vonoprazan Vonoprazan->ProtonPump Inhibition

Caption: Gastric Acid Secretion Signaling Pathway and Vonoprazan's Mechanism of Action.

G Start Start: Fasted Rats Dosing Administer Vonoprazan or Vehicle Start->Dosing Anesthesia Anesthetize Rat Dosing->Anesthesia Surgery Pylorus Ligation Anesthesia->Surgery Incubation Incubation Period (e.g., 4 hours) Surgery->Incubation Sacrifice Euthanize and Collect Stomach Incubation->Sacrifice Analysis Measure Gastric Volume and Acidity Sacrifice->Analysis End End: Data Comparison Analysis->End

Caption: Experimental Workflow for the Pylorus Ligation Model in Rats.

G Start Start: Prepare Gastric Microsomes ReactionSetup Prepare Reaction Mixture (Buffer, MgCl₂, Microsomes) Start->ReactionSetup AddInhibitor Add Vonoprazan (Varying Concentrations) ReactionSetup->AddInhibitor Preincubation Pre-incubate at 37°C AddInhibitor->Preincubation StartReaction Initiate with ATP Preincubation->StartReaction Incubation Incubate at 37°C StartReaction->Incubation StopReaction Terminate Reaction Incubation->StopReaction MeasurePi Measure Inorganic Phosphate StopReaction->MeasurePi Calculate Calculate % Inhibition and IC₅₀ MeasurePi->Calculate End End: Determine Potency Calculate->End

References

Application Notes and Protocols for Vonoprazan Fumarate in NSAID-Induced Gastropathy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vonoprazan Fumarate in the context of Nonsteroidal Anti-Inflammatory Drug (NSAID)-induced gastropathy. Detailed protocols for inducing gastropathy in animal models and the clinical application of Vonoprazan are presented, supported by quantitative data and visualizations to facilitate understanding and experimental design.

Introduction to Vonoprazan and NSAID-Induced Gastropathy

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with a significant risk of gastrointestinal adverse events, including the development of peptic ulcers and bleeding[1]. The primary mechanism of NSAID-induced mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins[2].

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase enzyme in gastric parietal cells[1][3]. Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and provides a more potent and sustained suppression of gastric acid secretion from the first dose[1][4]. This rapid and strong action makes it a promising agent for the prevention and treatment of NSAID-induced gastropathy[3][5].

Mechanism of Action

Vonoprazan competitively blocks the potassium-binding site of the gastric H+, K+-ATPase (proton pump), the final step in the gastric acid secretion pathway[1][4]. This reversible inhibition leads to a rapid, strong, and prolonged reduction in gastric acid production[2][3]. A key advantage of Vonoprazan over traditional PPIs is its rapid onset of action and its efficacy, which is not significantly affected by CYP2C19 genetic polymorphisms[6].

Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan

G cluster_0 Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ Pumps out K+ K+ K+->H+/K+ ATPase Binds Gastric Lumen Gastric Lumen H+->Gastric Lumen Acidifies Vonoprazan Vonoprazan Vonoprazan->H+/K+ ATPase Competitively Inhibits K+ Binding G cluster_workflow Experimental Workflow for NSAID-Induced Gastropathy Model A Animal Acclimatization (1 week) B Fasting (24 hours) A->B C Grouping and Pre-treatment (Vehicle, Vonoprazan, PPI) B->C D NSAID Administration (e.g., Indomethacin) C->D E Euthanasia and Stomach Excision (4-6 hours post-NSAID) D->E F Macroscopic Evaluation (Ulcer Index) E->F G Gastric Juice Analysis (Volume, pH, Acidity) E->G H Histopathology (H&E Staining) E->H I Biochemical Analysis (MPO, MDA, Cytokines) E->I G cluster_logic NSAID-Induced Gastropathy and Vonoprazan's Protective Role NSAIDs NSAIDs COX_Inhibition Inhibition of COX-1 & COX-2 NSAIDs->COX_Inhibition PG_Deficiency Prostaglandin Deficiency COX_Inhibition->PG_Deficiency Mucosal_Defense_Down Decreased Mucosal Defense (Mucus, Bicarbonate, Blood Flow) PG_Deficiency->Mucosal_Defense_Down Gastropathy Gastropathy (Ulcers, Bleeding) Mucosal_Defense_Down->Gastropathy Leads to Gastric_Acid Gastric Acid Secretion Gastric_Acid->Gastropathy Exacerbates Vonoprazan Vonoprazan Acid_Suppression Potent & Sustained Acid Suppression Vonoprazan->Acid_Suppression Causes Acid_Suppression->Gastropathy Prevents

References

Application Notes and Protocols: Studying Vonoprazan Fumarate Effects on Gastric pH in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vonoprazan Fumarate is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, resulting in rapid, potent, and sustained suppression of gastric acid secretion.[1][2] These application notes provide detailed protocols for evaluating the pharmacodynamic effects of this compound on gastric pH in common animal models, namely rats and dogs, which are crucial for preclinical assessment.

Mechanism of Action Vonoprazan directly inhibits the H+, K+-ATPase enzyme system, the final step in the gastric acid secretion pathway within parietal cells.[3] It competes with potassium ions (K+) for binding to the proton pump, leading to a reversible inhibition of both basal and stimulated acid production.[2] A key advantage of Vonoprazan is that it does not require acid activation and can inhibit pumps in both resting and stimulated states, contributing to its rapid onset of action.[1][3][4] Its high pKa of 9.06 allows it to accumulate at high concentrations in the acidic environment of the parietal cell canaliculi, further enhancing its potency and duration of action.

G Mechanism of Vonoprazan on Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cell Parietal Cell Cytoplasm Lumen_H H+ ProtonPump H+,K+-ATPase (Proton Pump) ProtonPump->Lumen_H Cell_K K+ ProtonPump->Cell_K K+ In ADP ADP ProtonPump->ADP Cell_H H+ Cell_H->ProtonPump Pumped Out ATP ATP ATP->ProtonPump Energy Vonoprazan Vonoprazan Vonoprazan->ProtonPump Competitively Binds & Inhibits

Caption: Vonoprazan competitively inhibits the H+,K+-ATPase proton pump.

Pharmacodynamic Effects in Animal Models

Preclinical studies in rats and dogs have demonstrated the potent and long-lasting effects of Vonoprazan on gastric acid suppression. Its efficacy is notably greater than that of traditional PPIs like lansoprazole.[4][5]

Data from Rat Models

Studies in rats show that Vonoprazan (formerly TAK-438) produces a more potent and sustained increase in gastric pH compared to lansoprazole.[5] A pharmacokinetic study in rats revealed that Vonoprazan accumulates and is retained in gastric tissue for over 24 hours, which is not observed in plasma.[5]

Dose (Route) Animal Model Key Finding Reference
0.7 and 1.0 mg/kg (IV)RatsAntisecretory effects were consistent with PBPK-PD model predictions.[6][7]
4 mg/kgRatsShowed maximal acid inhibitory activity.[4]
Not SpecifiedRatsMore potent and longer-lasting inhibition of histamine-stimulated acid secretion compared to lansoprazole.[5]
Data from Dog Models

In dogs, Vonoprazan also demonstrates superior inhibition of histamine-induced acid secretion when compared with lansoprazole.[4][5]

Dose (Route) Animal Model Key Finding Reference
0.3 and 1.0 mg/kg (Oral)DogsAntisecretory effects were consistent with PBPK-PD model predictions.[6][7]
Not SpecifiedBeagle DogsFasted gastric pH can be highly variable (2.7 to 8.3), emphasizing the need for control groups.[8]
1 mg/kg Omeprazole (IV)Labrador DogsCan reproducibly elevate gastric pH to >4 for an average of 103 minutes.[9][10]

Experimental Protocols

Protocol 1: Gastric pH Measurement in Anesthetized Rats

This protocol describes an acute terminal procedure for directly measuring gastric pH in rats following administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (fasted for 12-18 hours with free access to water)

  • This compound formulation for administration (e.g., oral gavage, intravenous)

  • Anesthetic agents (e.g., ketamine/xylazine, isoflurane)

  • Calibrated pH meter with a micro-probe electrode

  • Surgical instruments (scissors, forceps)

  • Suture thread

  • Saline solution

Procedure:

  • Animal Preparation: Fast rats overnight (12-18 hours) but allow ad libitum access to water to ensure an empty stomach.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route. Note the exact time of administration.

  • Anesthesia: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the rat using an appropriate method (e.g., ketamine 100 mg/kg and xylazine 5 mg/kg, i.m.).[11] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline incision through the abdominal wall to expose the stomach.

    • Carefully ligate the pylorus and the antrum cardiacum (esophageal end) with suture thread to prevent reflux and emptying of gastric contents.[11]

  • pH Measurement:

    • Make a small incision in the forestomach wall.

    • Gently insert the calibrated micro-pH electrode into the gastric lumen to measure the pH of the gastric juice.[11]

    • Record the stable pH reading.

  • Euthanasia: Following the measurement, euthanize the animal under deep anesthesia without allowing it to regain consciousness.

G Workflow for Gastric pH Measurement in Rats A 1. Animal Preparation (12-18h Fasting) B 2. Drug Administration (Vonoprazan or Vehicle) A->B C 3. Anesthesia (e.g., Ketamine/Xylazine) B->C D 4. Surgical Exposure (Midline Abdominal Incision) C->D E 5. Stomach Ligation (Pylorus & Cardia) D->E F 6. pH Measurement (Incision & Probe Insertion) E->F G 7. Data Recording & Euthanasia F->G G Workflow for Gastric pH Monitoring in Dogs cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Animal Fasting (Overnight) B 2. Place pH Probe or Telemetry Capsule A->B C 3. Record Baseline pH B->C D 4. Administer Drug (Vonoprazan or Vehicle) C->D E 5. Continuous pH Monitoring (e.g., 24 hours) D->E F 6. Data Processing & Analysis (% Time pH > 4, Mean pH) E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vonoprazan Fumarate Dosage in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Vonoprazan Fumarate for their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Vonoprazan?

A1: Vonoprazan is a potassium-competitive acid blocker (P-CAB).[][2][3][4] It inhibits the H+/K+-ATPase enzyme system (proton pump) in gastric parietal cells.[][2][5][6][7] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and binds reversibly to the proton pump in a potassium-competitive manner, leading to a rapid, potent, and prolonged suppression of gastric acid secretion.[2][5][6][8]

Q2: What are the key differences between Vonoprazan and traditional proton pump inhibitors (PPIs)?

A2: Key differences include:

  • Activation: Vonoprazan does not require an acidic environment for activation, whereas PPIs are prodrugs that need acid activation.[2][5][6]

  • Onset of Action: Vonoprazan has a more rapid onset of action.[6]

  • Binding: Vonoprazan binds reversibly to the proton pump, while PPIs bind irreversibly.[2][8]

  • CYP2C19 Metabolism: The metabolism of Vonoprazan is less affected by CYP2C19 genetic polymorphisms compared to many PPIs.[7][9]

Q3: What are some common impurities that can be found in this compound samples?

A3: Several process-related impurities and degradation products have been identified in this compound.[10][11][12] One identified impurity is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine.[10][11] It is crucial to use high-purity this compound for experiments to ensure that the observed effects are solely attributable to the drug. The presence of impurities can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[10][11][12]

Q4: How stable is this compound in solution?

A4: this compound is susceptible to degradation under alkaline and oxidative stress conditions.[13] However, it is relatively stable under acidic, thermal, and photolytic stress.[13] Fumaric acid in the salt form contributes to the stability of Vonoprazan by creating a protective microenvironment.[14] For in vitro experiments, it is advisable to prepare fresh solutions and protect them from strong light and alkaline conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lack of expected efficacy in animal models.

Possible Cause Troubleshooting Step
Incorrect Dosage Refer to the dosage tables below for recommended starting doses in different animal models. Consider performing a dose-response study to determine the optimal dose for your specific experimental endpoint.
Improper Drug Administration Ensure the route of administration (e.g., oral gavage, intravenous) is appropriate for your model and that the drug is being delivered effectively. For oral administration, consider the timing relative to feeding, as food can sometimes affect absorption.[15]
Drug Degradation Prepare fresh solutions of this compound for each experiment.[13] Avoid exposing the drug to alkaline conditions or strong oxidizing agents.[13] Store the stock compound and solutions under appropriate conditions (cool, dark, and dry).
Animal Strain or Species Differences Pharmacokinetic and pharmacodynamic properties can vary between different species and even strains of animals.[16][17][18] What is effective in one model may not be in another. It may be necessary to adjust the dosage based on the specific animal model being used.
Metabolic Differences Vonoprazan is primarily metabolized by CYP3A4, with minor contributions from other CYP enzymes.[5][7] Co-administration of other compounds that induce or inhibit these enzymes could alter the metabolism and efficacy of Vonoprazan.[19][20]

Issue 2: Unexpected side effects or toxicity in animal models.

Possible Cause Troubleshooting Step
High Dosage The administered dose may be too high for the specific animal model. Reduce the dosage and perform a dose-toxicity study to establish a safe and effective range. In long-term studies with high doses in rodents, an increased incidence of gastric endocrine tumors has been reported.[9]
Impurities in the Drug Sample Ensure the this compound used is of high purity. Impurities from the synthesis process can have their own biological effects.[10][11]
Interaction with Other Administered Substances If Vonoprazan is being co-administered with other drugs, there could be a drug-drug interaction leading to toxicity. Review the metabolic pathways of all administered compounds.
Route of Administration The chosen route of administration might be causing local or systemic toxicity. Consider alternative routes if possible.
Animal Health Status Pre-existing health conditions in the experimental animals could make them more susceptible to adverse effects. Ensure that all animals are healthy before starting the experiment.

Quantitative Data

Table 1: In Vivo Dosages of Vonoprazan in Experimental Animal Models

Animal Model Dosage Route of Administration Observed Effect Reference
Rat0.7 and 1.0 mg/kgIntravenousConsistent antisecretory effects[16][17][18]
Rat1, 2, and 4 mg/kgNot specifiedDose-dependent inhibition of histamine-stimulated acid secretion
Rat5 and 20 mg/kgOralPretreatment to study effects on venlafaxine pharmacokinetics[19]
Dog0.3 and 1.0 mg/kgOralConsistent antisecretory effects[16][17][18]
Dog0.1 to 1 mg/kgNot specifiedInhibition of acid secretion for more than 48 hours

Table 2: In Vitro Efficacy of Vonoprazan

Parameter Value Conditions Reference
IC50 (H+/K+ ATPase inhibition)17 nM-
IC50 (H+/K+ ATPase inhibition)19 nMpH 6.5[]
IC50 (H+/K+ ATPase inhibition)28 nMpH 7.5

Experimental Protocols

Protocol 1: In Vivo Assessment of Gastric Acid Suppression in a Rat Model

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).[19]

  • Dosing: Administer this compound via oral gavage at the desired doses (e.g., 1, 2, 4 mg/kg). A vehicle control group should be included.

  • Anesthesia: At a predetermined time point after dosing (e.g., 1, 2, or 4 hours), anesthetize the rats with an appropriate anesthetic.

  • Pylorus Ligation: Perform a laparotomy and ligate the pylorus.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Analysis: Measure the volume of gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acid output.

  • Data Analysis: Compare the results from the Vonoprazan-treated groups with the vehicle control group to determine the percentage of inhibition of gastric acid secretion.

Visualizations

Vonoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Proton_Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ (Acid) Secretion Proton_Pump->H_ion_out Pumps H+ out K_ion_channel K+ Channel K_ion_in K+ Influx K_ion_channel->K_ion_in Stomach_Acid Reduced Gastric Acid H_ion_out->Stomach_Acid K_ion_in->Proton_Pump Vonoprazan Vonoprazan Vonoprazan->Proton_Pump Competitively inhibits K+ binding

Caption: Mechanism of action of Vonoprazan in inhibiting the gastric proton pump.

Experimental_Workflow_In_Vivo Start Start: Animal Acclimatization Fasting Fasting (18-24h) Start->Fasting Dosing Vonoprazan Administration (Oral Gavage) Fasting->Dosing Anesthesia Anesthesia Dosing->Anesthesia Surgery Pylorus Ligation Anesthesia->Surgery Collection Gastric Juice Collection Surgery->Collection Analysis Measure Volume, pH, and Acid Output Collection->Analysis End End: Data Analysis Analysis->End Troubleshooting_Logic Problem Inconsistent Efficacy Check_Dosage Is Dosage Correct? Problem->Check_Dosage Check_Admin Is Administration Proper? Problem->Check_Admin Check_Drug Is Drug Stable? Problem->Check_Drug Check_Model Is Model Appropriate? Problem->Check_Model Solution_Dosage Perform Dose-Response Study Check_Dosage->Solution_Dosage No Solution_Admin Refine Administration Technique Check_Admin->Solution_Admin No Solution_Drug Prepare Fresh Solutions Check_Drug->Solution_Drug No Solution_Model Consider Strain/Species Differences Check_Model->Solution_Model No

References

Technical Support Center: Bioanalysis of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vonoprazan Fumarate.

Troubleshooting Guide

This guide addresses specific issues related to matrix effects that you may encounter during the LC-MS/MS bioanalysis of this compound.

Question: My signal intensity for Vonoprazan is inconsistent or suppressed. How do I determine if this is due to matrix effects?

Answer: Inconsistent or suppressed signal intensity is a common indicator of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte. To confirm the presence of matrix effects, you should perform a post-extraction spike experiment. This involves comparing the analyte's peak area in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a pure solution at the same concentration. A significant difference in peak areas suggests the presence of ion suppression or enhancement.[1][2][3]

A qualitative assessment can also be performed using the post-column infusion method.[2][3] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Question: I have confirmed that matrix effects are impacting my Vonoprazan analysis. What are the initial steps to mitigate this?

Answer: The initial steps to mitigate matrix effects involve optimizing your sample preparation and chromatographic conditions.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering endogenous components.[1][4] If you are using a simple protein precipitation method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4]

  • Chromatographic Separation: Modify your LC method to chromatographically separate Vonoprazan from the co-eluting interferences.[4][5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Vonoprazan-d4, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[2][6][7][8]

Question: I am using protein precipitation. How can I optimize this technique to reduce matrix effects for Vonoprazan?

Answer: While protein precipitation is a simple and fast technique, it is often associated with significant matrix effects due to insufficient removal of phospholipids.[1][9] To optimize this method:

  • Choice of Precipitation Solvent: Acetonitrile is a common choice for protein precipitation.[6][7][8] Experiment with different organic solvents or solvent mixtures to assess their efficiency in removing interferences.

  • Sample Dilution: Diluting the supernatant after precipitation can help reduce the concentration of matrix components being injected into the LC-MS/MS system.[1][3]

  • Phospholipid Removal Plates: Consider using specialized protein precipitation plates that contain a phospholipid-retaining sorbent.[1]

Question: When should I consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for Vonoprazan bioanalysis?

Answer: You should consider switching to LLE or SPE when optimized protein precipitation and chromatographic adjustments do not sufficiently resolve the matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many endogenous components behind in the aqueous phase.[1] The choice of extraction solvent and pH adjustment are critical for efficient extraction of Vonoprazan.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts.[1] By using a sorbent that retains the analyte while allowing interferences to be washed away (or vice versa), SPE can significantly reduce matrix effects. Different SPE sorbents (e.g., reversed-phase, ion-exchange) should be screened to find the optimal one for Vonoprazan.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor-product ion transitions for Vonoprazan and its deuterated internal standard?

A1: The commonly used multiple reaction monitoring (MRM) transitions for Vonoprazan and its stable isotope-labeled internal standard, Vonoprazan-d4, are summarized in the table below. These are monitored in positive electrospray ionization (ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound346.0315.1[6][7][8]
This compound-d4350.0316.0[6][7][8]

Q2: How do I choose the right internal standard for Vonoprazan bioanalysis to combat matrix effects?

A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as Vonoprazan-d4.[6][7][8] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be affected by matrix effects in the same way.[2] This co-elution and similar ionization response allow for accurate correction of any signal suppression or enhancement experienced by Vonoprazan.

Q3: Can changing the ionization source on my mass spectrometer help reduce matrix effects?

A3: Yes, in some cases. Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with Vonoprazan's chemical properties, could be a viable strategy to mitigate the issue.[2]

Q4: What are the acceptance criteria for matrix effect evaluation during method validation?

A4: According to regulatory guidelines, the matrix effect is assessed by the matrix factor (MF). The IS-normalized MF, calculated as the ratio of the analyte's MF to the IS's MF, should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized MF should be within 15%.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Sample Preparation:

    • Extract at least six different lots of blank biological matrix using the developed sample preparation method.

    • Prepare a neat solution of Vonoprazan and the internal standard in the reconstitution solvent at a known concentration (e.g., at low and high QC levels).

  • Post-Extraction Spike:

    • To the extracted blank matrix samples, add a small volume of the Vonoprazan and internal standard stock solution to achieve the desired final concentrations.

  • Analysis:

    • Analyze the post-extraction spiked samples and the neat solutions by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Evaluation:

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots. The CV should be ≤15%.

Protocol 2: Protein Precipitation using Acetonitrile

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma) is_add Add Internal Standard (Vonoprazan-d4) sample->is_add extraction Extraction (PPT, LLE, or SPE) is_add->extraction centrifuge Centrifugation extraction->centrifuge transfer Supernatant Transfer centrifuge->transfer reconstitute Reconstitution transfer->reconstitute lc_separation LC Separation reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: General workflow for this compound bioanalysis.

troubleshooting_flowchart decision decision action action issue Inconsistent/Suppressed Signal decision1 Matrix Effect Confirmed? (Post-Extraction Spike) issue->decision1 end end action1 Optimize Sample Preparation (e.g., switch to LLE/SPE) decision1->action1 Yes action4 Investigate Other Causes (e.g., Instrument Issues) decision1->action4 No action2 Optimize Chromatographic Separation action1->action2 action3 Use Stable Isotope-Labeled IS action2->action3 decision2 Issue Resolved? action3->decision2 decision2->action1 No, Re-evaluate end_node Method Optimized decision2->end_node Yes

Caption: Troubleshooting flowchart for matrix effects.

ion_suppression Mechanism of Ion Suppression cluster_source ESI Droplet analyte ms_inlet MS Inlet analyte->ms_inlet Ionization & Detection matrix matrix->ms_inlet Competition for Charge/Surface charge Charge charge->analyte charge->matrix

Caption: Concept of ion suppression in the ESI source.

References

Technical Support Center: Forced Degradation Studies of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for forced degradation studies of Vonoprazan Fumarate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: Under which conditions is this compound most likely to degrade?

A1: Based on current literature, this compound demonstrates significant degradation under alkaline and oxidative stress conditions.[1][2][3] It is found to be relatively stable under acidic, thermal, and photolytic conditions.[1][2][3]

Q2: What are the common analytical techniques used for separating this compound from its degradation products?

A2: The most common analytical techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[4][5][6][7] These methods have been proven to be effective in separating the parent drug from its degradation products, thus serving as stability-indicating assays.

Q3: Are there any official monographs available for the analysis of this compound and its impurities?

A3: Currently, Vonoprazan is not yet official in any of the major pharmacopoeias. Therefore, developing a simple, sensitive, and effective HPLC method is crucial for detecting and separating all possible degradants and process-related impurities in the bulk drug material to ensure its safety and quality.[8]

Q4: How does fumaric acid contribute to the stability of Vonoprazan in a tablet formulation?

A4: Fumaric acid plays a critical role in the stability of Vonoprazan tablets through several mechanisms. It forms a stable salt, this compound, which is less susceptible to degradation.[9] It also helps maintain an optimal microenvironmental pH within the tablet, minimizing pH-dependent degradation reactions.[9] Additionally, the fumarate salt has a low hygroscopic nature, which limits water uptake, a common pathway for chemical and physical degradation.[9]

Troubleshooting Guide

Q1: I am observing unexpected degradation of Vonoprazan under acidic conditions. What could be the cause?

A1: While Vonoprazan is generally reported to be stable in acidic conditions, the extent of degradation can be influenced by the specific acid used, its concentration, and the duration of exposure. It is also possible that impurities in the drug substance or interactions with excipients (in formulated products) could catalyze degradation. We recommend verifying the purity of your this compound sample and ensuring that the experimental conditions match those reported in validated studies.

Q2: My HPLC method is not adequately separating the degradation products from the parent peak. What can I do?

A2: Peak co-elution is a common challenge. To improve separation, you can try the following:

  • Mobile Phase Optimization: Adjust the ratio of the organic and aqueous phases. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different pH values for the aqueous buffer.

  • Column Selection: Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence selectivity and resolution.

Q3: The mass balance in my forced degradation study is not within the acceptable range (95-105%). What are the potential reasons?

A3: Poor mass balance can be attributed to several factors:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength, making them "invisible" to the UV detector. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such degradants.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment.

  • Precipitation: Degradation products might precipitate out of the solution, especially if their solubility is poor in the stress medium.

  • Adsorption: The active pharmaceutical ingredient (API) or its degradation products might adsorb onto the surface of the container.

Quantitative Data Summary

The following table summarizes the percentage of degradation of this compound observed under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDuration% DegradationAnalytical MethodReference
Alkaline Hydrolysis 0.1 M NaOH24 hours62.48%HPLC[2]
Oxidative 30% H₂O₂24 hoursSignificantHPLC[1][2]
Acidic Hydrolysis 0.1 M HCl24 hoursStableHPLC[1][2]
Thermal 60°C48 hoursStableHPLC[1][2]
Photolytic (Liquid) UV light24 hours7.67%HPLC[2]
Photolytic (Solid) UV light7 daysStableHPLC[2]

Experimental Protocols

RP-HPLC Method for Stability-Indicating Assay

This protocol is a representative example based on published methods.[1][4][7]

  • Chromatographic System:

    • Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0μm)[1][4]

    • Mobile Phase A: 0.03M sodium phosphate buffer (pH adjusted to 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[1]

    • Mobile Phase B: 0.03M sodium phosphate buffer (pH adjusted to 6.5) - acetonitrile (30:70, v/v)[1]

    • Alternative Mobile Phase (Isocratic): Water (pH 3.0) and acetonitrile (95:5, v/v)[4][7]

    • Flow Rate: 0.8 mL/min to 1.0 mL/min

    • Detection Wavelength: 213 nm or 230 nm[1][4]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or 35°C[10]

  • Procedure:

    • Prepare the mobile phase(s) as described above.

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • For forced degradation studies, subject the this compound solution to various stress conditions (see below).

    • After the specified duration, neutralize the samples if necessary and dilute them to an appropriate concentration with the mobile phase.

    • Inject the standard and stressed samples into the HPLC system and record the chromatograms.

    • Calculate the percentage of degradation by comparing the peak area of Vonoprazan in the stressed samples to that in the unstressed standard solution.

Forced Degradation Study Protocol
  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH at room temperature for a specified period (e.g., 24 hours).[2]

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).[1]

  • Thermal Degradation:

    • Expose the solid drug substance or a solution of the drug to dry heat (e.g., 60-80°C) for a specified period (e.g., 48 hours).[1]

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.[2]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Prepare Stock Solution API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Solution->Base Oxidative Oxidative (e.g., 30% H2O2) Solution->Oxidative Thermal Thermal (e.g., 60°C) Solution->Thermal Photo Photolytic (UV/Vis Light) Solution->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC/HPTLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_stable Relatively Stable cluster_degrades Significant Degradation Vonoprazan This compound Acid Acidic Conditions Vonoprazan->Acid Stable Thermal Thermal Stress Vonoprazan->Thermal Stable Photolytic Photolytic Stress Vonoprazan->Photolytic Stable Alkaline Alkaline Conditions Vonoprazan->Alkaline Degrades Oxidative Oxidative Stress Vonoprazan->Oxidative Degrades Degradation_Products Degradation Products Alkaline->Degradation_Products Oxidative->Degradation_Products

Caption: Logical relationship of this compound stability under different stress conditions.

References

Technical Support Center: Vonoprazan Fumarate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Vonoprazan Fumarate for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q2: What is the aqueous solubility of this compound?

A2: this compound has pH-dependent aqueous solubility.[3] Its solubility is higher in acidic conditions and decreases as the pH increases. The reported aqueous solubility is generally less than 1 mg/mL.[3]

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer/cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to find the highest workable concentration that does not precipitate.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but high enough to maintain solubility. You may need to test a matrix of this compound and DMSO concentrations.

  • Adjust the pH of your buffer: this compound is more soluble in acidic conditions.[3][4] If your experimental conditions allow, slightly lowering the pH of your assay buffer may improve solubility.

  • Use a different formulation approach: For certain applications, nanosuspensions have been explored to enhance the solubility and dissolution rate of Vonoprazan.[5]

Q4: Can I prepare an aqueous stock solution of this compound?

A4: While this compound is more soluble in acidic water, preparing a high-concentration aqueous stock solution can be challenging due to its limited solubility.[3] For most in vitro applications requiring precise concentrations, a DMSO stock solution is more reliable. If an aqueous solution is necessary, consider using a buffer with a lower pH, such as 0.1 N HCl, where solubility is significantly higher.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound in in vitro assays.

Problem: Precipitate observed in the this compound stock solution (in DMSO).

  • Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity.

  • Solution: Use fresh, anhydrous DMSO to prepare the stock solution.[2] Gently warm the solution and vortex to aid dissolution.

Problem: Precipitate forms immediately after diluting the DMSO stock solution into the aqueous assay buffer.

  • Possible Cause 1: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.

  • Solution 1: Decrease the final working concentration of this compound.

  • Possible Cause 2: The pH of the aqueous buffer is not optimal for this compound solubility.

  • Solution 2: If permissible for your assay, consider using a buffer with a more acidic pH to increase solubility.[3]

Problem: The compound appears to come out of solution over the course of a long-term incubation.

  • Possible Cause: The compound may be unstable or slowly precipitating at the experimental temperature and pH.

  • Solution: Assess the stability of this compound under your specific assay conditions (time, temperature, pH). Consider preparing fresh dilutions for long-term experiments or exploring the use of stabilizing excipients if compatible with your assay.

Data Presentation

Table 1: Solubility of this compound and its Cocrystals in Different Media

CompoundMediumTemperature (°C)Solubility (µg/mL)
This compoundpH 1.2 Buffer371032.5 ± 21.9
This compoundpH 6.8 Buffer37101.3 ± 4.8
VPZ-RES (Cocrystal)pH 1.2 Buffer371045.2 ± 33.4
VPZ-RES (Cocrystal)pH 6.8 Buffer37179.6 ± 7.6
VPZ-CAT (Cocrystal)pH 1.2 Buffer37756.4 ± 19.5
VPZ-CAT (Cocrystal)pH 6.8 Buffer37134.8 ± 5.9
VPZ-GAL (Cocrystal)pH 1.2 Buffer37645.8 ± 15.7
VPZ-GAL (Cocrystal)pH 6.8 Buffer37115.2 ± 4.3

Data adapted from a study on novel cocrystals of Vonoprazan.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline solid)[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium appropriate for your assay.

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to minimize solvent toxicity in cell-based assays.

    • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

G cluster_dilute start Start: Need to prepare This compound for in vitro assay stock_prep Prepare stock solution in anhydrous DMSO start->stock_prep dissolved_stock Does the stock dissolve completely? stock_prep->dissolved_stock yes_stock Yes dissolved_stock->yes_stock   no_stock No dissolved_stock->no_stock   troubleshoot_stock Troubleshoot: - Use fresh, anhydrous DMSO - Gently warm and vortex dilute_aqueous Dilute stock into aqueous assay buffer troubleshoot_stock->stock_prep precipitate_aq Is there precipitation in the aqueous solution? dilute_aqueous->precipitate_aq no_precipitate No precipitate_aq->no_precipitate   yes_precipitate Yes precipitate_aq->yes_precipitate   troubleshoot_aq Troubleshoot: - Lower final concentration - Adjust buffer pH (if possible) - Check final DMSO % proceed Proceed with experiment troubleshoot_aq->dilute_aqueous

References

Technical Support Center: Analytical Method Validation for Vonoprazan Fumarate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Vonoprazan Fumarate impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be aware of?

A1: During the synthesis and storage of this compound, several process-related impurities and degradation products can form. Six key impurities have been identified and characterized. One of the notable impurities is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine.[1][2] It is crucial to have a validated analytical method that can separate and quantify these impurities to ensure the quality and safety of the drug substance.

Q2: My this compound sample is showing significant degradation. What are the likely causes?

A2: this compound is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that the drug undergoes significant degradation in alkaline and oxidative environments.[3][4] Conversely, it is relatively stable under acidic, thermal, and photolytic stress.[3][4] To minimize degradation, ensure that your sample preparation, storage, and analytical procedures avoid exposure to basic conditions and strong oxidizing agents.

Q3: I am developing an HPLC method. What is a good starting point for column and mobile phase selection?

A3: A common and effective approach for the analysis of this compound and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is frequently used. For example, a Phenomenex Kinetex EVO C18 column (250mm x 4.6mm, 5.0µm) has been successfully employed.[3][4]

A suitable mobile phase system often consists of a buffer and an organic modifier. One such system uses a gradient elution with:

  • Mobile Phase A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)

  • Mobile Phase B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[3][4]

Detection is typically performed using a UV detector at a wavelength of 230 nm.[3][4]

Q4: What are the typical validation parameters I need to assess for my analytical method according to ICH guidelines?

A4: According to the International Conference on Harmonisation (ICH) guidelines, the validation of an analytical method for impurities should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for Vonoprazan or its impurities. Inappropriate mobile phase pH. Column degradation. Sample overload.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Use a new column or a column with a different stationary phase. Reduce the sample concentration or injection volume.
Inconsistent retention times. Fluctuation in column temperature. Inconsistent mobile phase composition. Pump malfunction.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure proper mixing. Check the HPLC pump for leaks and ensure it is properly primed.
Extra peaks in the chromatogram. Contaminated mobile phase or diluent. Sample degradation. Carryover from previous injections.Filter all mobile phases and diluents before use. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, at low temperature). Implement a robust needle wash program and inject a blank solvent after high-concentration samples.
Low sensitivity or inability to detect impurities at the required levels. Non-optimal detection wavelength. Low sample concentration. High background noise.Determine the optimal wavelength for detection by running a UV scan of the impurities. The literature suggests 230 nm is a suitable wavelength.[3][4] Increase the sample concentration if possible, or use a more sensitive detector. Ensure proper grounding of the instrument and use high-purity solvents to reduce baseline noise.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated RP-HPLC method for the analysis of this compound and its impurities.

Table 1: Linearity, LOD, and LOQ Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Vonoprazan0.5 - 150> 0.9990.050.15
Impurity 10.1 - 10> 0.9990.030.1
Impurity 20.1 - 10> 0.9990.030.1
Impurity 30.1 - 10> 0.9990.040.12
Impurity 40.1 - 10> 0.9990.030.1
Impurity 50.1 - 10> 0.9990.020.08
Impurity 60.1 - 10> 0.9990.030.1

Note: These are example values and may vary depending on the specific method and instrumentation.

Table 2: Accuracy and Precision Data

AnalyteConcentration LevelAccuracy (% Recovery)Precision (% RSD)
Vonoprazan80%98.0 - 102.0< 2.0
100%98.0 - 102.0< 2.0
120%98.0 - 102.0< 2.0
ImpuritiesLOQ90.0 - 110.0< 5.0
100%95.0 - 105.0< 3.0

Note: Acceptance criteria for accuracy and precision may vary based on regulatory requirements.

Experimental Protocols

RP-HPLC Method for Impurity Profiling

This protocol is based on a validated method for the simultaneous determination of Vonoprazan and its related substances.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Phenomenex Kinetex EVO C18 (250mm x 4.6mm, 5.0µm).

  • Mobile Phase:

    • A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)

    • B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-30 min: 100% to 50% A

    • 30-40 min: 50% A

    • 40-45 min: 50% to 100% A

    • 45-55 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A

Forced Degradation Study Protocol

To assess the stability-indicating nature of the analytical method, forced degradation studies are performed.

  • Acid Degradation: Treat the sample with 0.1N HCl at 60°C for 2 hours.

  • Base Degradation: Treat the sample with 0.1N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration before analysis by the validated HPLC method.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application start Define Analytical Target Profile method_dev Method Development (HPLC/UPLC) start->method_dev specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness routine_testing Routine Quality Control Testing robustness->routine_testing stability_studies Stability Studies robustness->stability_studies end Validated Method for Impurity Analysis routine_testing->end stability_studies->end Troubleshooting_Logic cluster_peak_issues Peak Shape & Retention cluster_purity_issues Purity & Sensitivity start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time extra_peaks Extra Peaks Observed? start->extra_peaks low_sensitivity Low Sensitivity? start->low_sensitivity check_ph Check Mobile Phase pH peak_shape->check_ph check_column Inspect/Replace Column peak_shape->check_column check_temp Verify Column Temperature retention_time->check_temp check_mp Check Mobile Phase Prep retention_time->check_mp check_blanks Run Blanks/Solvents extra_peaks->check_blanks fresh_sample Prepare Fresh Sample extra_peaks->fresh_sample check_wl Optimize Wavelength low_sensitivity->check_wl check_conc Increase Concentration low_sensitivity->check_conc end Issue Resolved check_ph->end check_column->end check_temp->end check_mp->end check_blanks->end fresh_sample->end check_wl->end check_conc->end

References

Validation & Comparative

A Mechanistic Showdown: Vonoprazan Fumarate vs. Proton Pump Inhibitors in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

In the landscape of acid-related gastrointestinal disorders, the therapeutic goal has consistently been the effective and sustained control of gastric acid secretion. For decades, Proton Pump Inhibitors (PPIs) have been the cornerstone of treatment. However, the advent of Potassium-Competitive Acid Blockers (P-CABs), exemplified by Vonoprazan Fumarate, represents a paradigm shift in the approach to acid suppression. This guide provides an in-depth, objective comparison of the mechanistic, pharmacokinetic, and pharmacodynamic differences between these two classes of drugs, supported by experimental data and detailed methodologies for the research community.

Proton Pump Inhibitors (PPIs): The Irreversible Covalent Standard

Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole, Esomeprazole) are prodrugs that require a multi-step activation process to inhibit the gastric H⁺,K⁺-ATPase, the enzyme responsible for the final step of acid secretion in parietal cells.[1][2]

Mechanism of Action: PPIs, formulated as acid-labile weak bases, are absorbed systemically and selectively accumulate in the highly acidic secretory canaliculi of activated parietal cells.[1][3] In this acidic environment (pH < 1.0), the prodrug undergoes a two-step protonation and acid-catalyzed conversion into a reactive tetracyclic sulfenamide.[3][4][5] This activated form then establishes a permanent, irreversible disulfide bond with cysteine residues (primarily Cys813) on the luminal surface of the H⁺,K⁺-ATPase.[1][4] This covalent inhibition inactivates the enzyme, and acid secretion can only be restored through the synthesis of new H⁺,K⁺-ATPase proteins, a process that takes approximately 2 to 3 days to reach a steady state of inhibition.[2]

G cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Parietal Cell cluster_lumen Gastric Lumen PPI_prodrug Inactive PPI Prodrug Canaliculus Secretory Canaliculus (Acidic Environment, pH < 1.0) PPI_prodrug->Canaliculus Accumulation Activated_PPI Activated Sulfenamide Canaliculus->Activated_PPI Acid Activation Pump H+,K+-ATPase (Proton Pump) Activated_PPI->Pump Covalent Bonding (Disulfide Bridge with Cys813) Inhibited_Pump Irreversibly Inhibited Pump Pump->Inhibited_Pump Acid_Secretion Acid (H+) Secretion Blocked Inhibited_Pump->Acid_Secretion

Figure 1. Mechanism of Action for Proton Pump Inhibitors (PPIs).

This compound: The Reversible Ionic Competitor

Vonoprazan is a first-in-class Potassium-Competitive Acid Blocker (P-CAB) that inhibits the H⁺,K⁺-ATPase through a fundamentally different mechanism.[6] It is not a prodrug and acts directly without the need for acid activation.[7]

Mechanism of Action: As a highly potent base (pKa 9.37), Vonoprazan is protonated and remains stable in the acidic environment of the secretory canaliculi, where it accumulates to concentrations up to 10⁸-fold higher than in plasma.[8] It binds ionically and reversibly to the H⁺,K⁺-ATPase at or near the potassium (K⁺) binding site on the luminal side of the enzyme.[8][9] This binding competitively blocks the K⁺ ion's access, thereby inhibiting the pump's conformational change and subsequent proton extrusion.[10] The key features of Vonoprazan's action are its rapid onset (achieving near-complete inhibition within 4 hours) and prolonged duration of effect, which is attributed to a very slow dissociation rate from the enzyme.[6][7][8]

G cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Parietal Cell cluster_lumen Gastric Lumen VPZ Vonoprazan (Active Drug) Canaliculus Secretory Canaliculus (Acidic Environment) VPZ->Canaliculus High Accumulation Protonated_VPZ Protonated Vonoprazan Canaliculus->Protonated_VPZ Protonation Pump H+,K+-ATPase (Proton Pump) Protonated_VPZ->Pump Ionic Binding (Reversible) Inhibited_Pump Reversibly Inhibited Pump Pump->Inhibited_Pump K_ion K+ Ion K_ion->Pump Competition Acid_Secretion Acid (H+) Secretion Blocked Inhibited_Pump->Acid_Secretion

Figure 2. Mechanism of Action for this compound (P-CAB).

Head-to-Head Comparison: Mechanistic and Pharmacokinetic Properties

The distinct mechanisms of Vonoprazan and PPIs lead to significant differences in their pharmacological profiles, which are summarized below.

Table 1: Mechanistic and Pharmacokinetic Differences

Feature This compound (P-CAB) Proton Pump Inhibitors (PPIs)
Drug Class Potassium-Competitive Acid Blocker Substituted Benzimidazole Prodrug
Activation Not required; active upon administration.[7] Requires acid-catalyzed conversion in parietal cell canaliculi.[1][4]
Binding Site K⁺ binding domain of H⁺,K⁺-ATPase.[6] Cysteine residues on the luminal surface of H⁺,K⁺-ATPase.[1]
Binding Type Ionic, reversible, competitive with K⁺.[8][9] Covalent, irreversible disulfide bond.[1][9]
Onset of Action Rapid (Maximal effect within 4 hours).[7] Slow (Maximal effect in 3-5 days).[2][6]
Duration of Action Long-lasting due to high accumulation and slow dissociation.[6][9] Long-lasting due to irreversible binding; dependent on new pump synthesis.[2]
Acid Stability Stable in acidic conditions.[9] Acid-labile; requires enteric coating.[9]

| Meal Dependency | Administration is independent of mealtimes.[8][9] | Must be taken 30-60 minutes before meals for optimal effect.[9] |

Comparative Efficacy: Quantitative Acid Suppression Data

Clinical studies employing 24-hour intragastric pH monitoring consistently demonstrate that Vonoprazan provides more potent and sustained acid suppression than standard PPIs. The percentage of time the intragastric pH is maintained above 4.0—a key benchmark for healing in acid-related diseases—is significantly higher with Vonoprazan, even from the first day of administration.

Table 2: Comparative Efficacy in Intragastric pH Control (24-Hour Monitoring)

Drug & Dose Population Day of Measurement Mean % Time Gastric pH ≥ 4 Source
Vonoprazan 20 mg Healthy Adults Day 1 71.4% [11]
Esomeprazole 20 mg Healthy Adults Day 1 23.9% [11]
Vonoprazan 20 mg Healthy Adults Day 7 85.8% [11]
Esomeprazole 20 mg Healthy Adults Day 7 61.2% [11]
Vonoprazan 20 mg PPI-Resistant EE Patients Post-Treatment (2 wks) 96.46% [12]
Vonoprazan 40 mg PPI-Resistant EE Patients Post-Treatment (2 wks) 100.00% [12]
Tenatoprazole 40 mg Healthy Volunteers Day 7 72.5% [13][14]

| Esomeprazole 40 mg | Healthy Volunteers | Day 7 | 62.2% |[13][14] |

EE: Erosive Esophagitis

Key Experimental Protocols

The quantitative data presented above are derived from well-established experimental methodologies designed to assess the efficacy of acid-suppressing agents.

This procedure is the gold standard for measuring the extent and duration of gastric acid suppression in a clinical setting.[15]

Objective: To continuously measure the pH of the stomach and/or esophagus over a 24-hour period under ambulatory conditions.

Protocol:

  • Patient Preparation: Patients must cease all acid-suppressing medications (e.g., PPIs, H2-blockers, antacids) for a specified period (typically 3-7 days) before the test.[15][16] A fasting period of 4-6 hours is required immediately prior to catheter placement.[15]

  • Catheter Placement: A thin, flexible catheter equipped with one or more pH sensors is inserted through a nostril, advanced down the pharynx, and into the esophagus.[17] The final position is typically confirmed via manometry or fluoroscopy to place the sensor accurately, often 5 cm above the lower esophageal sphincter for esophageal monitoring or within the gastric body for intragastric monitoring.[15]

  • Data Recording: The catheter is connected to a portable data logger worn by the patient.[17] The device records pH values at a set frequency for a continuous 24-hour period. Patients are instructed to maintain their normal daily activities, including meals and sleep, and to log these events, along with any symptoms experienced, by pressing buttons on the data logger or keeping a written diary.[17][18]

  • Data Analysis: After 24 hours, the catheter is removed, and the data is downloaded to a computer.[17] The primary endpoints analyzed include the percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 4, pH > 6), the mean 24-hour pH, and the correlation of reflux events with patient symptoms.[19][20]

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Procedure cluster_monitor Phase 3: Ambulatory Monitoring (24h) cluster_analysis Phase 4: Data Analysis A Patient Briefing & Informed Consent B Discontinuation of Acid-Suppressing Drugs (3-7 days) A->B C Pre-Procedure Fasting (4-6 hours) B->C D Nasal Anesthesia C->D E Catheter Insertion and Positioning (Manometry-guided) D->E F Connection to Portable Data Logger E->F G Patient Resumes Normal Activities (Diet, Sleep) F->G H Patient Logs Symptoms, Meals, and Supine Periods G->H I Return to Clinic & Catheter Removal H->I J Download Data from Logger I->J K Analyze pH Data (% Time pH > 4, Mean pH) J->K

Figure 3. Experimental Workflow for 24-Hour Intragastric pH Monitoring.

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the proton pump.

Objective: To quantify the inhibition of ATP hydrolysis by the H⁺,K⁺-ATPase enzyme in the presence of an inhibitor (e.g., Vonoprazan or activated PPI).

Protocol:

  • Enzyme Preparation: Gastric H⁺,K⁺-ATPase is isolated from a suitable biological source, typically the gastric mucosa of a pig, rabbit, or goat, through differential centrifugation to yield gastric microsomal vesicles enriched with the enzyme.[21][22]

  • Reaction Mixture: Varying concentrations of the test inhibitor (and a standard, like omeprazole) are pre-incubated with the enzyme preparation in a buffered reaction mixture (e.g., 40 mM Tris-HCl, pH 7.4) containing necessary cofactors like MgCl₂.[21]

  • Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM ATP Tris salt).[21] The mixture is then incubated at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.[21]

  • Termination and Measurement: The reaction is terminated by adding an acid, such as ice-cold trichloroacetic acid, which denatures the enzyme and stops ATP hydrolysis.[21]

  • Phosphate Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., the Fiske-Subbarow method). The absorbance is read using a spectrophotometer.[23]

  • Data Analysis: The H⁺,K⁺-ATPase activity is calculated based on the amount of Pi liberated. The inhibitory activity of the compound is expressed as the percentage of inhibition relative to a control (no inhibitor). The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21]

Conclusion

This compound and Proton Pump Inhibitors represent two distinct classes of drugs that achieve gastric acid suppression via fundamentally different mechanisms. PPIs are prodrugs that act as irreversible, covalent inhibitors requiring acid activation.[1][4] In contrast, Vonoprazan is an active drug that functions as a reversible, potassium-competitive ionic inhibitor, offering a more rapid, potent, and sustained acid suppression profile that is independent of meal timing.[7][8][9] The quantitative data from clinical trials confirm the superior pharmacodynamic profile of Vonoprazan in maintaining elevated intragastric pH.[11][12] For researchers and drug development professionals, understanding these mechanistic distinctions is crucial for designing next-generation therapies and optimizing treatment strategies for acid-related disorders.

References

Validating Vonoprazan Fumarate's Efficacy in Preclinical GERD Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vonoprazan Fumarate's performance against other alternatives in preclinical models of Gastroesophageal Reflux Disease (GERD). It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the supporting experimental data and methodologies.

Executive Summary

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. The management of GERD primarily focuses on controlling gastric acid secretion. This compound, a potassium-competitive acid blocker (P-CAB), represents a novel class of acid suppressants. Unlike proton pump inhibitors (PPIs), which irreversibly inhibit the H+/K+-ATPase (proton pump), Vonoprazan competitively and reversibly inhibits the pump.[1] This guide delves into the preclinical evidence that substantiates the efficacy of Vonoprazan in animal models of GERD, with a direct comparison to the widely used PPI, esomeprazole.

Comparative Efficacy of Vonoprazan and Esomeprazole

A pivotal preclinical study by Kogame et al. (2017) provides a direct comparison of Vonoprazan and esomeprazole in a surgically induced rat model of reflux esophagitis. The data from this study demonstrates the potent and sustained acid suppression effect of Vonoprazan, leading to a superior reduction in esophageal lesions compared to esomeprazole.

Table 1: Inhibitory Effects on Reflux Esophagitis in a Rat Model

Treatment GroupDose (mg/kg)Length of Esophageal Lesion (mm)Histological Score
Control (Vehicle)-12.5 ± 1.53.8 ± 0.2
Esomeprazole106.3 ± 1.12.1 ± 0.3
Vonoprazan15.9 ± 1.21.9 ± 0.3
Vonoprazan32.1 ± 0.71.1 ± 0.2

*P < 0.05 vs. Control. Data from Kogame et al. (2017).

The results clearly indicate that Vonoprazan, even at lower doses, exhibits a more potent inhibitory effect on the development of reflux esophagitis in this preclinical model compared to esomeprazole.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Surgically Induced Reflux Esophagitis Model in Rats

This widely used model mimics chronic acid reflux in humans.

Procedure:

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Anesthesia: The animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Incision: A midline laparotomy is performed to expose the stomach and duodenum.

  • Ligation and Constriction: The transitional region between the forestomach and the glandular portion of the stomach is ligated with a silk thread. Subsequently, the duodenum near the pylorus is partially obstructed using a small piece of a catheter to induce gastric content reflux into the esophagus.[2]

  • Closure: The abdominal incision is closed in layers.

  • Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.

Histological Evaluation of Esophagitis

The severity of esophagitis is quantified using a histological scoring system.

Procedure:

  • Tissue Collection: At the end of the experimental period, the esophagus is excised.

  • Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: The sections are stained with hematoxylin and eosin (H&E).

  • Microscopic Examination and Scoring: A pathologist, blinded to the treatment groups, examines the slides and scores the severity of esophagitis based on the following criteria:

    • Epithelial erosion and ulceration: The extent of damage to the esophageal lining.

    • Inflammatory cell infiltration: The presence and density of inflammatory cells in the mucosa and submucosa.[3][4]

    • Basal cell hyperplasia: An increase in the thickness of the basal cell layer of the epithelium.

    • Papillary elongation: The extension of the lamina propria papillae towards the epithelial surface.

Each parameter is assigned a score, and the total histological score represents the overall severity of esophagitis.

Measurement of Intragastric pH

Monitoring intragastric pH provides a direct measure of the efficacy of acid-suppressing agents.

Procedure:

  • Animal Preparation: Rats are fasted with free access to water before the experiment.

  • pH Probe Implantation: A pH-sensitive electrode is surgically implanted into the stomach of the anesthetized rat.

  • Drug Administration: Vonoprazan, a PPI, or a vehicle is administered to the animals.

  • Data Recording: The intragastric pH is continuously monitored and recorded for a specified period.

  • Data Analysis: The percentage of time the intragastric pH remains above a certain threshold (e.g., pH 4) is calculated to assess the extent of acid suppression.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Gastric Acid Secretion Signaling Pathway

GastricAcidSecretion cluster_stimulatory Stimulatory Pathways cluster_parietal Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP cAMP H2_Receptor->cAMP Ca2+ Ca²⁺ M3_Receptor->Ca2+ CCK2_Receptor->Ca2+ Proton_Pump H⁺/K⁺-ATPase (Proton Pump) cAMP->Proton_Pump Activation Ca2+->Proton_Pump Activation H+_Secretion H+_Secretion Proton_Pump->H+_Secretion H⁺ Secretion (Gastric Acid)

Mechanism of Action: Vonoprazan vs. PPIs

MoA_Comparison cluster_vonoprazan Vonoprazan (P-CAB) cluster_ppi Proton Pump Inhibitors (PPIs) Vonoprazan Vonoprazan K_site K⁺ Binding Site Vonoprazan->K_site Reversible_Inhibition Reversible Competitive Inhibition K_site->Reversible_Inhibition Proton_Pump H⁺/K⁺-ATPase (Proton Pump) K_site->Proton_Pump Reversible_Inhibition->Proton_Pump Inhibits PPI PPI Acid_Activation Acidic Environment Activation PPI->Acid_Activation Cysteine_Residue Cysteine Residue Acid_Activation->Cysteine_Residue Irreversible_Inhibition Irreversible Covalent Bonding Cysteine_Residue->Irreversible_Inhibition Cysteine_Residue->Proton_Pump Irreversible_Inhibition->Proton_Pump Inhibits

Preclinical Efficacy Evaluation Workflow

Preclinical_Workflow Animal_Model Surgically Induced GERD Rat Model Treatment_Groups Treatment Groups: - Vonoprazan - Esomeprazole - Control (Vehicle) Animal_Model->Treatment_Groups Efficacy_Assessment Efficacy Assessment Treatment_Groups->Efficacy_Assessment Histology Histological Analysis: - H&E Staining - Scoring of Esophagitis Efficacy_Assessment->Histology pH_Monitoring Intragastric pH Monitoring Efficacy_Assessment->pH_Monitoring Data_Analysis Statistical Data Analysis Histology->Data_Analysis pH_Monitoring->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Conclusion

The preclinical data presented in this guide strongly support the efficacy of this compound in a rat model of reflux esophagitis. The quantitative comparison with esomeprazole highlights the potent acid-suppressing capabilities of Vonoprazan, leading to a more significant reduction in esophageal damage. The detailed experimental protocols and visual workflows provide a clear framework for understanding and potentially replicating these pivotal studies. For researchers and professionals in drug development, this information underscores the potential of Vonoprazan as a highly effective therapeutic agent for GERD and warrants further investigation into its clinical applications.

References

Long-Term Safety and Efficacy of Vonoprazan Fumarate in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and efficacy of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs) based on preclinical animal studies. The data presented is intended to inform researchers and drug development professionals on the toxicological and pharmacological profiles of these gastric acid suppressants.

Executive Summary

Vonoprazan, a novel P-CAB, has demonstrated a distinct preclinical profile compared to PPIs such as Omeprazole, Lansoprazole, and Esomeprazole. While both classes of drugs effectively suppress gastric acid, their mechanisms of action and long-term safety profiles in animal models exhibit notable differences. Carcinogenicity studies in rodents have shown the development of gastric neuroendocrine (NE) tumors, specifically enterochromaffin-like (ECL) cell carcinoids, with both Vonoprazan and PPIs. This effect is largely attributed to the profound and sustained hypergastrinemia resulting from long-term acid suppression. Reproductive and developmental toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) for Vonoprazan and comparator PPIs, with varying effects observed at higher doses in rats and rabbits.

Comparative Efficacy in Animal Models

Animal studies have demonstrated the potent and sustained acid-suppressing effects of Vonoprazan. In animal experiments, Vonoprazan accumulates to a high degree in the gastric glands in both resting and active states, which is suggested to contribute to its rapid onset of action compared to PPIs like Lansoprazole.[1]

Long-Term Safety Profile: A Comparative Analysis

The long-term safety of Vonoprazan and comparator PPIs has been evaluated in a series of animal studies, primarily focusing on carcinogenicity and reproductive toxicity.

Carcinogenicity Studies

Long-term (2-year) carcinogenicity studies in rats and mice have been a cornerstone in evaluating the safety of gastric acid suppressants. A common finding for both P-CABs and PPIs is the development of gastric ECL cell hyperplasia and carcinoid tumors in rats, a phenomenon linked to prolonged hypergastrinemia.

Table 1: Comparative Carcinogenicity of Vonoprazan and PPIs in Rodent Models

Compound Species Duration Dose Levels (mg/kg/day) Key Findings
Vonoprazan Rat2 years5Increased incidence of gastric endocrine tumors.[1]
Mouse2 years6Increased incidence of gastric endocrine tumors.[1]
Omeprazole Rat2 years1.7, 3.4, 13.8, 44.0, 140.8Dose-related increase in gastric ECL cell carcinoids in both sexes (higher incidence in females).[2]
Mouse78 weeksNot specifiedNo increased tumor occurrence.[3]
Lansoprazole Rat1 yearNot specifiedEnhanced carcinogenic effect of duodenogastric reflux, leading to a higher incidence of gastric adenocarcinomas (50% vs 27% in controls).[4]
Mouse2 years0.3, 2, 10No significant tumor findings.
Esomeprazole Rat/Mouse2 yearsCarcinogenicity assessment based on Omeprazole data.
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are crucial for assessing the potential risks of a drug on fertility, embryonic development, and pre- and postnatal development.

Table 2: Comparative Reproductive and Developmental Toxicity of Vonoprazan and PPIs

Compound Species Study Type NOAEL (mg/kg/day) Key Findings at Higher Doses
Vonoprazan RatEmbryo-fetal20No treatment-related effects observed.[5]
RabbitEmbryo-fetal3.6Maternal toxicity (soft/liquid feces, decreased weight gain) and embryo-fetal growth retardation (delayed ossification) at 12 mg/kg/day.[5][6]
Omeprazole RatFertility & General Reproductive138Dose-related post-implantation losses, decreased number of viable fetuses and pups, and retarded pup body weight gain.[3]
RatEmbryo-fetal & Postnatal<13.8Dose-related embryo/fetal and postnatal developmental toxicity.[3]
RabbitEmbryo-fetal<6.9Dose-related increases in embryo-lethality, fetal resorptions, and pregnancy disruptions.[3]
Lansoprazole RatSubchronic (Preadolescent)Not specifiedDecreased body weight gain, microcytic hypochromic anemia at ≥50 mg/kg/day.[7]
RatMale FertilityNot specifiedSubchronic use at 10 mg/kg/day led to a significant decline in sperm count, motility, and testosterone.[8]
Esomeprazole RatEmbryo-fetal280Maternal body weight gain reduction at the highest dose; no teratogenicity.[9]
RabbitEmbryo-fetal<86Maternal toxicity (decreased body weight gain) at mid and high doses; no teratogenicity.[9]

Mechanism of Action: P-CABs vs. PPIs

The distinct mechanisms of action of Vonoprazan (a P-CAB) and PPIs underlie their different pharmacological profiles.

Signaling Pathway of Gastric Acid Secretion and Inhibition

The following diagram illustrates the signaling pathways leading to gastric acid secretion by parietal cells and the points of inhibition for both P-CABs and PPIs.

GastricAcidSecretion cluster_ParietalCell Gastric Parietal Cell Gastrin_R Gastrin Receptor Gq Gq Gastrin_R->Gq Histamine_R Histamine H2 Receptor Gs Gs Histamine_R->Gs ACh_R Muscarinic M3 Receptor ACh_R->Gq PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC PKA Protein Kinase A cAMP->PKA ProtonPump_inactive H⁺/K⁺-ATPase (inactive) Ca2->ProtonPump_inactive Activation PKA->ProtonPump_inactive Activation PKC->ProtonPump_inactive Activation ProtonPump_active H⁺/K⁺-ATPase (active) ProtonPump_inactive->ProtonPump_active H_ion H⁺ ProtonPump_active->H_ion K⁺ in, H⁺ out Gastrin Gastrin Gastrin->Gastrin_R Histamine Histamine Histamine->Histamine_R ACh Acetylcholine ACh->ACh_R Vonoprazan Vonoprazan (P-CAB) Vonoprazan->ProtonPump_active Reversible Inhibition PPIs Proton Pump Inhibitors (PPIs) PPIs->ProtonPump_active Irreversible Inhibition StomachLumen Stomach Lumen H_ion->StomachLumen

Caption: Gastric acid secretion pathway and points of inhibition.

Experimental Workflow for a 2-Year Rodent Carcinogenicity Bioassay

The following diagram outlines a typical experimental workflow for a 2-year carcinogenicity study in rodents.

CarcinogenicityWorkflow Phase1 Phase 1: Dose Range Finding (e.g., 3-month study) P1_Step1 Animal Acclimatization (e.g., Rats, Mice) Phase2 Phase 2: 2-Year Bioassay P2_Step1 Long-Term Dosing (Vehicle Control, Low, Mid, High Dose) Phase3 Phase 3: Data Analysis & Reporting P3_Step1 Statistical Analysis of Tumor Incidence Data P1_Step2 Administration of multiple dose levels of test compound P1_Step1->P1_Step2 P1_Step3 Clinical Observations & Body Weight Monitoring P1_Step2->P1_Step3 P1_Step4 Terminal Necropsy & Histopathology P1_Step3->P1_Step4 P1_Step5 Selection of Doses for 2-Year Study (MTD) P1_Step4->P1_Step5 P1_Step5->Phase2 P2_Step2 In-life Observations (Mortality, Clinical Signs, Palpable Masses) P2_Step1->P2_Step2 P2_Step3 Interim Sacrifices (optional) P2_Step2->P2_Step3 P2_Step4 Terminal Sacrifice (2 years) P2_Step3->P2_Step4 P2_Step5 Gross Pathology & Tissue Collection P2_Step4->P2_Step5 P2_Step6 Histopathological Examination P2_Step5->P2_Step6 P2_Step6->Phase3 P3_Step2 Interpretation of Findings P3_Step1->P3_Step2 P3_Step3 Final Study Report P3_Step2->P3_Step3

Caption: Workflow for a 2-year rodent carcinogenicity study.

Experimental Protocols

Detailed experimental protocols for pivotal preclinical studies are often proprietary. However, the methodologies generally adhere to international guidelines such as those from the International Council for Harmonisation (ICH).

General Protocol for a 2-Year Carcinogenicity Study
  • Test System: Typically, Sprague-Dawley or Fischer 344 rats and CD-1 or B6C3F1 mice are used.

  • Group Size: Approximately 50 animals per sex per group.

  • Dose Administration: The test article is usually administered daily via oral gavage or mixed in the feed. A vehicle control group and at least two to three dose levels are included. The highest dose is often the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity, and body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology: At the end of the 2-year period, all surviving animals are euthanized, and a full necropsy is performed. A comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

General Protocol for an Embryo-Fetal Developmental Toxicity Study
  • Test System: Pregnant rats (e.g., Sprague-Dawley) and rabbits (e.g., New Zealand White) are used.

  • Group Size: A sufficient number of pregnant females to ensure a target of approximately 20 litters with viable fetuses per group.

  • Dose Administration: The test article is administered daily during the period of major organogenesis (e.g., gestation days 6-17 for rats and 6-18 for rabbits).

  • Maternal Observations: Dams are observed for clinical signs, and body weight and food consumption are monitored throughout gestation.

  • Fetal Evaluations: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Conclusion

The long-term animal safety data for this compound indicates a profile that, in many respects, is comparable to that of established PPIs, particularly concerning the induction of gastric ECL cell tumors in rodents as a consequence of profound acid suppression. The reproductive and developmental toxicity profiles also show some similarities, with effects generally observed at doses providing significant multiples of the clinical exposure. The key differences lie in the mechanism of action, with Vonoprazan offering a more rapid and sustained acid suppression. These preclinical findings provide a valuable foundation for the continued clinical evaluation and post-market surveillance of Vonoprazan and other P-CABs. Researchers and clinicians should consider the full spectrum of preclinical and clinical data when evaluating the risk-benefit profile of these agents for the management of acid-related disorders.

References

A Head-to-Head Battle for Gastric Acid Control: Vonoprazan vs. Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-suppressive therapies, two prominent players, Vonoprazan and Esomeprazole, represent distinct classes of drugs that tackle gastric acid secretion at its source: the proton pump. This guide provides a comprehensive in vivo comparison of their acid suppression capabilities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and study workflows.

Mechanism of Action: A Tale of Two Inhibitors

Vonoprazan, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI), both target the H+, K+-ATPase, the final step in the gastric acid production pathway. However, their modes of action differ significantly.

Esomeprazole, a traditional PPI, requires activation in the acidic environment of the gastric parietal cells. It then forms a covalent, irreversible bond with the proton pump, effectively inactivating it.[1][2] In contrast, Vonoprazan acts as a potassium-competitive inhibitor, binding reversibly to the proton pump without the need for acid activation.[3] This fundamental difference contributes to Vonoprazan's faster onset of action and more sustained acid suppression compared to Esomeprazole.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ ProtonPump H+, K+-ATPase (Proton Pump) K+->ProtonPump Brings K+ in ProtonPump->H+ Pumps H+ out Vonoprazan Vonoprazan Vonoprazan->ProtonPump Reversible inhibition Esomeprazole Esomeprazole (requires acid activation) Esomeprazole->ProtonPump Irreversible inhibition cluster_workflow Experimental Workflow Recruitment Subject Recruitment & Screening Randomization Randomization Recruitment->Randomization Treatment1 Treatment Period 1 (Vonoprazan or Esomeprazole) Randomization->Treatment1 pH_Monitoring1 24-hr pH Monitoring Treatment1->pH_Monitoring1 Washout Washout Period pH_Monitoring1->Washout Treatment2 Treatment Period 2 (Crossover) Washout->Treatment2 pH_Monitoring2 24-hr pH Monitoring Treatment2->pH_Monitoring2 Data_Analysis Data Analysis pH_Monitoring2->Data_Analysis

References

Vonoprazan Fumarate: A Statistical and Mechanistic Comparison with Traditional Acid Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs) and other acid suppressants. The following analysis is based on a review of extensive clinical trial data and pharmacological studies, offering valuable insights for research and development in the field of acid-related disorders.

Superior Efficacy and Rapid Onset of Action

Vonoprazan has demonstrated a superior efficacy profile in the treatment of acid-related conditions, primarily due to its novel mechanism of action. Unlike PPIs, which require an acidic environment for activation, Vonoprazan competitively blocks the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a more potent, rapid, and prolonged acid suppression.[1][2][3][4][5][6] This results in a faster onset of action and a more consistent therapeutic effect.[1][3][6][7][8][9]

Clinical data consistently highlights Vonoprazan's superiority in key therapeutic areas:

  • Erosive Esophagitis: In the healing of erosive esophagitis, particularly in severe grades (Los Angeles Classification Grade C/D), Vonoprazan has shown significantly higher healing rates compared to lansoprazole.[10][11][12][13][14] A meta-analysis of randomized controlled trials revealed that Vonoprazan 20 mg was superior to lansoprazole 30 mg daily in healing severe erosive esophagitis at all measured time points (2, 4, and 8 weeks).[13]

  • Helicobacter pylori Eradication: Vonoprazan-based triple therapy has demonstrated significantly higher eradication rates for H. pylori compared to PPI-based triple therapies.[1][15][16] One study reported an eradication rate of 92.6% with a Vonoprazan regimen, compared to 75.9% with a lansoprazole regimen.[1] This enhanced efficacy is particularly noteworthy in cases of clarithromycin-resistant strains.[15][17][18]

Comparative Data Summary

The following tables summarize the key quantitative data from comparative clinical trials, illustrating the superior performance of this compound.

Table 1: Healing Rates in Erosive Esophagitis (EE)

Treatment GroupOverall Healing Rate (by Week 8)Healing Rate in Severe EE (Grade C/D) at Week 2Maintenance of Healing (at Week 24)
Vonoprazan 20 mg 92.9%[10][11]Superior to Lansoprazole (17.6% difference)[10][11]Superior to Lansoprazole (8.7% difference)[10][11]
Lansoprazole 30 mg 84.6%[10][11]--
Vonoprazan 10 mg --Superior to Lansoprazole (7.2% difference)[10][11]
Lansoprazole 15 mg ---

Table 2: Helicobacter pylori Eradication Rates (First-Line Triple Therapy)

Treatment GroupEradication Rate (Intention-to-Treat)
Vonoprazan-based therapy 87.9% - 91.4%[15][16]
Esomeprazole-based therapy 71.6%[15]
Rabeprazole-based therapy 62.9%[15]
Lansoprazole-based therapy 57.3% - 74.8%[15][16]

Table 3: Pharmacokinetic and Pharmacodynamic Profile

ParameterVonoprazanConventional PPIs (e.g., Lansoprazole, Esomeprazole)
Mechanism of Action Potassium-Competitive Acid Blocker (P-CAB)[1][3]Proton Pump Inhibitor (PPI)[1]
Activation Requirement No acid activation required[1]Requires acidic environment[1]
Onset of Action Rapid, with maximal effect from the first dose[1][7]Slower, requires 3-5 days for maximal effect[1]
Plasma Half-life ~7 hours[7][9]~1.6 hours (Esomeprazole)[7]
Duration of Acid Suppression Long-lasting, sustained over 24 hours[1][7]Shorter duration, potential for nocturnal acid breakthrough[1]
% Time Intragastric pH > 4 (Day 1) Significantly higher (e.g., 71.4% for Vonoprazan 20mg vs. 23.9% for Esomeprazole 20mg)[9][19]Lower

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols employed in the comparative assessment of Vonoprazan.

Protocol 1: Assessment of Healing in Erosive Esophagitis
  • Patient Selection: Adult patients with endoscopically confirmed erosive esophagitis (classified according to the Los Angeles Classification System) are recruited.[10][11]

  • Randomization: Patients are randomized in a double-blind manner to receive either Vonoprazan (e.g., 20 mg once daily) or a comparator PPI (e.g., lansoprazole 30 mg once daily) for a predefined period (e.g., up to 8 weeks).[10][11]

  • Primary Endpoint Assessment: The primary endpoint is the percentage of patients with healed erosive esophagitis, confirmed by endoscopy at the end of the treatment period (e.g., week 8).[10][11]

  • Secondary Endpoint Assessment: Secondary endpoints may include the rate of healing at earlier time points (e.g., week 2), the percentage of heartburn-free days, and the maintenance of healing in a subsequent long-term phase (e.g., 24 weeks) with maintenance doses.[10][11]

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety and tolerability of the treatments.[13]

Protocol 2: Evaluation of Helicobacter pylori Eradication
  • Patient Selection: Patients with a confirmed H. pylori infection are enrolled. Diagnosis is typically confirmed by methods such as the urea breath test (UBT), histology, or rapid urease test.[20][21]

  • Treatment Regimens: Patients are randomized to receive a triple therapy regimen for a specified duration (e.g., 7 days).

    • Vonoprazan Group: Vonoprazan (e.g., 20 mg twice daily) + Amoxicillin (e.g., 750 mg twice daily) + Clarithromycin (e.g., 200 mg twice daily).[15]

    • PPI Group: A standard PPI (e.g., lansoprazole 30 mg twice daily) + Amoxicillin (e.g., 750 mg twice daily) + Clarithromycin (e.g., 200 mg twice daily).[15]

  • Eradication Assessment: The success of eradication is assessed, typically 4 weeks after the completion of therapy, using a non-invasive method like the 13C-urea breath test.[20][21][22]

  • Data Analysis: Eradication rates are calculated for both intention-to-treat (ITT) and per-protocol (PP) populations.[16][23]

  • Adverse Event Monitoring: The incidence and nature of adverse events are recorded for each treatment group.[16]

Protocol 3: Intragastric pH Monitoring
  • Subject Enrollment: Healthy adult volunteers or patients with acid-related disorders are recruited for the study.

  • pH Monitoring Setup: A pH monitoring system with a gastric electrode is used to continuously measure intragastric pH over a 24-hour period.[24][25][26] The correct placement and calibration of the electrode are critical for data accuracy.[24]

  • Study Design: A crossover design is often employed, where subjects receive different treatments (e.g., Vonoprazan, a PPI, or placebo) in a randomized sequence, with a washout period between each treatment phase.[25]

  • Data Collection: Intragastric pH is recorded continuously, and key parameters are calculated, including the percentage of time the pH remains above a certain threshold (e.g., pH > 4) over the 24-hour period.[1]

  • Standardization: Meals and daily activities are standardized to minimize variability in gastric pH measurements.[24]

Visualizing the Data: Signaling Pathways and Experimental Workflows

To further elucidate the comparative aspects of Vonoprazan, the following diagrams visualize its mechanism of action and a typical clinical trial workflow.

cluster_lumen Gastric Lumen cluster_cell Parietal Cell cluster_drugs Pharmacological Intervention H+ H+ K+ Lumen K+ H+/K+ ATPase H+/K+ ATPase Proton Pump K+ Lumen->H+/K+ ATPase Binding H+/K+ ATPase->H+ Secretion K+ Cell K+ Vonoprazan Vonoprazan Vonoprazan->H+/K+ ATPase Competitive Inhibition PPI PPI PPI->H+/K+ ATPase Irreversible Inhibition

Caption: Mechanism of Action: Vonoprazan vs. PPIs.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up & Analysis A Patient with Erosive Esophagitis B Informed Consent A->B C Baseline Endoscopy (LA Classification) B->C D Inclusion/Exclusion Criteria Met C->D E Randomization D->E F1 Vonoprazan 20mg Once Daily E->F1 F2 Lansoprazole 30mg Once Daily E->F2 G Week 8 Endoscopy F1->G I Monitor Adverse Events F2->G H Assess Healing Rates G->H J Statistical Analysis H->J I->J

Caption: Erosive Esophagitis Clinical Trial Workflow.

Start Patient with Acid-Related Disorder SevereEE Severe Erosive Esophagitis? Start->SevereEE H_pylori H. pylori Infection? SevereEE->H_pylori No Vonoprazan Consider Vonoprazan SevereEE->Vonoprazan Yes H_pylori->Vonoprazan Yes PPI Standard PPI Therapy H_pylori->PPI No

Caption: Treatment Decision Logic: Vonoprazan vs. PPIs.

References

Vonoprazan Fumarate: A Comparative Analysis of Therapeutic Potential in Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vonoprazan Fumarate's performance against traditional proton pump inhibitors (PPIs), supported by peer-reviewed experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this novel potassium-competitive acid blocker (P-CAB).

Executive Summary

This compound has emerged as a potent alternative to PPIs for the management of acid-related disorders, demonstrating comparable or superior efficacy in several key areas.[1] As a P-CAB, Vonoprazan directly and reversibly inhibits the H+/K+-ATPase enzyme, the final step in gastric acid secretion.[2][3][4] This distinct mechanism of action results in a more rapid onset, potent, and sustained acid suppression compared to PPIs.[2][5][6] Clinical trials have highlighted its advantages in the healing of erosive esophagitis and the eradication of Helicobacter pylori.[7][8][9]

Comparative Data on Therapeutic Efficacy

The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Healing Rates in Erosive Esophagitis (Vonoprazan vs. Lansoprazole)
OutcomeVonoprazan (20 mg)Lansoprazole (30 mg)Study/Analysis
Healing Rate at Week 8 92.9%84.6%PHALCON-EE Trial[7][10]
Healing Rate at Week 8 (Asian Patients) 92.4%91.3%Xiao et al.[11]
Healing Rate in Severe EE (LA Grade C/D) at Week 8 92%72%PHALCON-EE Trial[12]
Maintenance of Healing at 24 Weeks (Recurrence Rate) 12.3% (20 mg)25.5% (15 mg)Ashida et al.[7]
Table 2: Helicobacter pylori Eradication Rates (Vonoprazan-based vs. PPI-based Triple Therapy)
RegimenEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Study/Analysis
10-day VAL (Vonoprazan, Amoxicillin, Levofloxacin) 91.4%93.4%Yongwatana et al.[13]
14-day OAC (Omeprazole, Amoxicillin, Clarithromycin) 80.7%83.7%Yongwatana et al.[13]
14-day Vonoprazan dual therapy (Vonoprazan, Amoxicillin) 93.5%-Randomized Control Trial[9]
14-day PPI triple therapy (Omeprazole, Amoxicillin, Clarithromycin) 83.9%-Randomized Control Trial[9]
7-day Vonoprazan triple therapy (VPZ/AC) 94.6%95.5%Retrospective Study[14]
7-day Rabeprazole triple therapy (RPZ/AC) 86.7%86.7%Retrospective Study[14]
Table 3: Pharmacodynamic Comparison (Vonoprazan vs. Esomeprazole)
Parameter (Day 7)Vonoprazan (20 mg)Esomeprazole (20 mg)Study
Mean 24-h pH ≥4 Holding Time Ratio 85.8%61.2%Phase I Study[15]

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between Vonoprazan and PPIs lies in their mechanism of inhibiting the gastric proton pump (H+/K+-ATPase).

cluster_0 Vonoprazan (P-CAB) Pathway cluster_1 PPI Pathway VPZ Vonoprazan (Active Drug) ParietalCell_V Gastric Parietal Cell VPZ->ParietalCell_V Absorption ProtonPump_V H+/K+-ATPase (Proton Pump) VPZ->ProtonPump_V Direct, Reversible Competitive Inhibition ParietalCell_V->ProtonPump_V Lumen_V Gastric Lumen ProtonPump_V->Lumen_V H+ Secretion Blocked K_ion_V K+ Ion K_ion_V->ProtonPump_V H_ion_V H+ Ion PPI_prodrug PPI (Prodrug) ParietalCell_P Gastric Parietal Cell PPI_prodrug->ParietalCell_P Absorption AcidicCanaliculus Acidic Canaliculus (Activation) ParietalCell_P->AcidicCanaliculus PPI_active Active Sulfenamide AcidicCanaliculus->PPI_active ProtonPump_P H+/K+-ATPase (Proton Pump) PPI_active->ProtonPump_P Irreversible Covalent Bonding Lumen_P Gastric Lumen ProtonPump_P->Lumen_P H+ Secretion Inhibited

Figure 1: Comparative Mechanism of Action

Experimental Protocols

The data presented in this guide are derived from randomized, controlled, double-blind clinical trials, which represent the gold standard in clinical research. A generalized workflow for these trials is outlined below.

Key Methodologies in Comparative Clinical Trials
  • Patient Recruitment: Adult patients with a confirmed diagnosis of erosive esophagitis (via endoscopy) or H. pylori infection (via urea breath test or biopsy) were enrolled.[13] Key exclusion criteria typically included severe concomitant diseases, allergies to study medications, and recent use of acid-suppressing drugs or antibiotics.

  • Randomization and Blinding: Participants were randomly assigned to receive either Vonoprazan or a PPI-based regimen. Both patients and investigators were blinded to the treatment allocation to prevent bias.

  • Treatment Administration:

    • Erosive Esophagitis Trials: Patients typically received once-daily oral doses of either Vonoprazan (e.g., 20 mg) or a PPI (e.g., lansoprazole 30 mg) for a healing phase of up to 8 weeks.[10] A subsequent maintenance phase with lower doses might follow for healed patients.[10]

    • H. pylori Eradication Trials: Treatment consisted of multi-drug regimens administered for 7 to 14 days. For example, a Vonoprazan-based triple therapy would include Vonoprazan, amoxicillin, and clarithromycin, while a PPI-based therapy would substitute the PPI for Vonoprazan.[13]

  • Efficacy Assessment:

    • Erosive Esophagitis: The primary endpoint was the rate of esophageal mucosal healing, as confirmed by endoscopy at pre-defined time points (e.g., week 8).[10]

    • H. pylori Eradication: Eradication was confirmed by a negative urea breath test or stool antigen test performed at least 4 weeks after the completion of therapy.[13]

  • Safety and Tolerability Assessment: Adverse events were monitored and recorded throughout the study period. The incidence, severity, and type of adverse events were compared between the treatment groups.

cluster_workflow Generalized Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Double-Blind) Screening->Randomization Treatment Treatment Period Randomization->Treatment Vonoprazan_Arm Vonoprazan Group Treatment->Vonoprazan_Arm Arm 1 PPI_Arm PPI Group Treatment->PPI_Arm Arm 2 FollowUp Follow-up Period Vonoprazan_Arm->FollowUp PPI_Arm->FollowUp PrimaryEndpoint Primary Endpoint Assessment FollowUp->PrimaryEndpoint SafetyAssessment Safety and Tolerability Assessment FollowUp->SafetyAssessment DataAnalysis Data Analysis and Statistical Comparison PrimaryEndpoint->DataAnalysis SafetyAssessment->DataAnalysis

Figure 2: Generalized Experimental Workflow

Conclusion

Peer-reviewed evidence strongly suggests that this compound offers significant therapeutic potential, particularly in patient populations that may be less responsive to traditional PPIs. Its rapid, potent, and sustained acid suppression provides a reliable alternative for the management of erosive esophagitis and the eradication of H. pylori. While long-term safety data continues to be gathered, the current body of evidence positions Vonoprazan as a valuable addition to the armamentarium for treating acid-related disorders.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Vonoprazan Fumarate, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research setting.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1] It is crucial for research institutions to have a dedicated Environmental Health and Safety (EHS) department to manage and oversee the disposal of chemical waste in accordance with all applicable regulations.[4]

Core Principles of this compound Disposal

Based on available Safety Data Sheets (SDS) and general chemical waste guidelines, the following principles should be strictly followed for the disposal of this compound:

  • Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[5][6] This practice can lead to environmental contamination and potential harm to public health.

  • Professional Disposal is Key: The recommended method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] This should be arranged through your institution's EHS department or a specialized waste disposal company.[8]

  • Proper Containment: Collect all this compound waste in a sturdy, leak-proof container that is compatible with the chemical.[5][6] The container must be kept sealed at all times, except when adding waste.[5][6]

  • Accurate Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and an indication that it is hazardous waste.[5][6] Do not use abbreviations or chemical formulas.

  • Safe Storage: Store waste containers in a designated and properly managed satellite accumulation area.[6] Ensure that incompatible wastes are segregated to prevent dangerous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting:

  • Segregation of Waste:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container. The label must list all chemical constituents, including the solvent(s) and the estimated concentration of this compound.

    • Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[5][9] Subsequent rinses may also need to be collected depending on local regulations.

  • Container Management:

    • Use containers provided or approved by your institution's EHS department.

    • Ensure containers are in good condition and have a secure, tight-fitting lid.

    • Do not overfill containers; a general rule is to fill them to no more than 90% capacity.

  • Labeling and Documentation:

    • Attach a completed hazardous waste label to each container as soon as waste is first added.

    • The label should include the full chemical name(s) of the contents, the approximate percentages of each component, and the date the container was started.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • The storage area should be away from drains and areas of high traffic.

  • Request for Pickup:

    • Once the container is full or is no longer being used, contact your institution's EHS department to request a waste pickup.[4][5]

    • Provide all necessary information about the waste to the EHS personnel.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a research laboratory.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management & Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse collect_rinse->store_waste request_pickup Request EHS Pickup store_waste->request_pickup ehs_disposal EHS Manages Final Disposal (Incineration/Licensed Facility) request_pickup->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific disposal limits for this compound are not publicly available and are subject to local regulations and the policies of waste management facilities, general guidelines for laboratory chemical waste accumulation can be referenced.

Waste CategoryAccumulation Limit (Federal Guideline)Disposal Action
General Hazardous Waste 55 gallonsRequest pickup from EHS within 3 days of reaching the limit.[6]
Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Request pickup from EHS within 3 days of reaching the limit.[6] (Note: this compound is not currently P-listed)
Empty Chemical Containers Not applicableMust be triple-rinsed, with the first rinse collected as hazardous waste, before being disposed of or recycled.[5][9]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the scientific community. Always consult your institution's specific EHS guidelines for the most accurate and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.